4-Phenylbutyric Acid-d11
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,3,3,4,4-hexadeuterio-4-(2,3,4,5,6-pentadeuteriophenyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H,11,12)/i1D,2D,3D,4D2,5D,6D,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKXEAXTFZPCHS-VRWITDQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40731104 | |
| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
358730-86-6 | |
| Record name | 4-(~2~H_5_)Phenyl(~2~H_6_)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40731104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Core Mechanism of 4-Phenylbutyric Acid-d11: A Technical Guide for Researchers
An In-depth Examination of the Pharmacological Actions of a Deuterated Histone Deacetylase Inhibitor and Chemical Chaperone
Abstract
4-Phenylbutyric Acid-d11 (4-PBA-d11) is the deuterated analog of 4-Phenylbutyric Acid (4-PBA), a compound with established roles as both a histone deacetylase (HDAC) inhibitor and a chemical chaperone that mitigates endoplasmic reticulum (ER) stress.[1][2][3] While direct experimental data on the d11 variant is limited, its mechanism of action is predicated on the well-characterized activities of 4-PBA, enhanced by the kinetic isotope effect conferred by deuterium substitution. This technical guide synthesizes the known mechanisms of 4-PBA and elucidates the anticipated pharmacological profile of 4-PBA-d11, providing a valuable resource for researchers and drug development professionals.
Introduction: The Rationale for Deuteration
Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a key strategy in drug development to improve pharmacokinetic properties.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic breakdown.[1] This "kinetic isotope effect" can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable side-effect profile due to altered metabolite formation.[1] In the context of 4-PBA, deuteration to 4-PBA-d11 is expected to potentiate its known biological activities by enhancing its metabolic stability.
Core Mechanisms of Action
The mechanism of action of 4-PBA-d11 is inferred from its non-deuterated counterpart, 4-PBA, which exhibits a dual role in cellular homeostasis: inhibition of histone deacetylases and alleviation of endoplasmic reticulum stress.
Histone Deacetylase (HDAC) Inhibition
4-PBA is a pan-HDAC inhibitor, meaning it non-selectively inhibits the activity of multiple HDAC enzymes.[4] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, resulting in a more open chromatin structure and the transcriptional activation of various genes.[5][6] This has significant implications for cell differentiation, cell cycle arrest, and apoptosis in cancer cells.[4]
A study on a deuterated analogue of phenylbutyrate (D4PB) in HT-29 colon cancer cells demonstrated a significant increase in the induction of apoptosis and inhibition of cell proliferation compared to non-deuterated PB.[7] While the study did not attribute this increased potency to enhanced HDAC inhibition, it highlights the potential for deuteration to amplify the therapeutic effects of 4-PBA.[7]
Chemical Chaperone and ER Stress Alleviation
4-PBA acts as a chemical chaperone, facilitating the proper folding of nascent and misfolded proteins within the endoplasmic reticulum.[8][9] Accumulation of unfolded or misfolded proteins triggers the unfolded protein response (UPR), a state of ER stress that can lead to apoptosis if unresolved.[8] 4-PBA helps to alleviate ER stress by stabilizing protein conformations and promoting their proper trafficking.[8][10] This has been shown to be protective in various disease models, including cardiac ischemia/reperfusion injury and hyperoxia-induced acute lung injury.[8][9]
The proposed mechanism involves the interaction of 4-PBA with exposed hydrophobic regions of unfolded proteins, thereby preventing their aggregation and facilitating correct folding.[9] By reducing the load of misfolded proteins, 4-PBA attenuates the activation of key ER stress sensors such as PERK, IRE1, and ATF6.[10][11]
Quantitative Data Summary
While specific quantitative data for 4-PBA-d11 is not yet available in the public domain, the following tables summarize key quantitative findings for its parent compound, 4-PBA. These values provide a benchmark for the anticipated activity of the deuterated form.
Table 1: In Vitro Efficacy of 4-PBA in Cellular Models
| Cell Line | Assay | Concentration | Effect | Reference |
| LN-229 & LN-18 Glioblastoma | HDAC-Glo™ I/II Assay | 0.5–15 mmol/L | Dose-dependent inhibition of HDAC activity | [4] |
| HT-29 Colon Cancer | Cell Viability (MTT) | Not Specified | Inhibition of cell proliferation | [7] |
| 3T3-L1 Preadipocytes | Adipogenesis Assay | 10 mM | Inhibition of differentiation and lipid accumulation | [12] |
| RAW 264.7 Macrophages | Western Blot | 1 mM | Reduction of ER stress markers (GRP78, CHOP) | [13] |
Table 2: In Vivo Effects of 4-PBA in Animal Models
| Animal Model | Condition | Dosage | Effect | Reference |
| Mouse | Pressure Overload-Induced Myocardial Hypertrophy | 20 mg/kg/day | Attenuation of ER stress and hypertrophy | [10] |
| Rat | Cardiac Ischemia/Reperfusion Injury | 5 mM, 10 mM (in perfusate) | Cardioprotective, reduced ER stress and oxidative stress | [8] |
| Mouse | Diet-Induced Obesity | Not Specified | Inhibition of weight gain | [12] |
Experimental Protocols
Histone Deacetylase (HDAC) Activity Assay
Objective: To quantify the inhibitory effect of 4-PBA or its deuterated analogs on HDAC enzyme activity.
Methodology (based on HDAC-Glo™ I/II Assay): [4]
-
Cell Seeding: Seed cells (e.g., LN-229 glioblastoma cells) in a 96-well white-walled culture plate at a density of 10,000 cells/well.
-
Compound Incubation: Once attached, incubate the cells with various concentrations of the test compound (e.g., 4-PBA from 0.5 to 15 mmol/L) for 1 hour at 37°C.
-
Reagent Addition: Add 100 µL of the HDAC-Glo™ I/II Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 35 minutes.
-
Luminescence Measurement: Measure the luminescence using a microplate reader. The signal is inversely proportional to HDAC activity.
ER Stress Assessment by Western Blot
Objective: To determine the effect of 4-PBA or its deuterated analogs on the expression of key ER stress marker proteins.
-
Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and treat with an ER stress inducer (e.g., silica nanoparticles) with or without pre-treatment with the test compound (e.g., 1 mM 4-PBA for 1 hour).
-
Protein Extraction: Harvest cells and extract total protein using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-PERK). Subsequently, incubate with a corresponding secondary antibody.
-
Detection: Visualize the protein bands using an appropriate detection system (e.g., chemiluminescence) and quantify the band intensities. Normalize to a loading control (e.g., β-actin).
Visualizations
Signaling Pathways
Caption: ER Stress Signaling Pathway and the inhibitory effect of 4-PBA-d11.
Experimental Workflow
Caption: General experimental workflow for evaluating the activity of 4-PBA-d11.
Logical Relationship
Caption: Hypothesized impact of deuteration on the activity of 4-PBA.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate that leverages the established dual mechanisms of 4-PBA with the pharmacokinetic advantages of deuteration. The core mechanisms of action—HDAC inhibition and chemical chaperoning to alleviate ER stress—are expected to be retained and potentially enhanced. Future research should focus on direct, head-to-head comparative studies of 4-PBA and 4-PBA-d11 to quantify the impact of deuteration on potency, pharmacokinetics, and efficacy in relevant disease models. Such studies will be crucial for the clinical translation of this next-generation therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the chemical chaperone 4-phenylbutyrate on secretion and activity of the p.Q160R missense variant of coagulation factor FVII - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 7. Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemical Chaperone 4-Phenylbutyric Acid Reduces Cardiac Ischemia/Reperfusion Injury by Alleviating Endoplasmic Reticulum Stress and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression [frontiersin.org]
- 10. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The chemical chaperone 4-phenylbutyrate inhibits adipogenesis by modulating the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Deuterated 4-Phenylbutyric Acid: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Deuterated 4-phenylbutyric acid (d-PBA) represents a promising therapeutic agent with potential applications in a range of metabolic and genetic disorders. As a deuterated analog of 4-phenylbutyric acid (4-PBA), it is hypothesized to possess an improved pharmacokinetic profile, potentially leading to enhanced efficacy and patient compliance. This technical guide provides a comprehensive overview of the uses, mechanisms of action, and experimental data related to deuterated 4-phenylbutyric acid, with a focus on its application in urea cycle disorders (UCDs) and its potential in other indications.
Core Applications and Mechanisms of Action
Deuterated 4-phenylbutyric acid is primarily being investigated for the same indications as its non-deuterated counterpart, leveraging the established mechanisms of action of 4-PBA.
Urea Cycle Disorders (UCDs)
The primary and approved use of 4-phenylbutyric acid is in the management of urea cycle disorders (UCDs). These are a group of rare genetic disorders caused by deficiencies in enzymes required for the conversion of ammonia to urea.[1][2] The accumulation of ammonia in the blood (hyperammonemia) is neurotoxic and can lead to severe neurological damage, coma, and death.[3] 4-PBA serves as an ammonia scavenger, providing an alternative pathway for nitrogen excretion.[3][4]
The specific UCDs for which 4-PBA is indicated are those involving deficiencies of:
Maple Syrup Urine Disease (MSUD)
Investigational studies are exploring the use of 4-PBA in Maple Syrup Urine Disease (MSUD), another inborn error of metabolism. MSUD is characterized by the buildup of branched-chain amino acids (BCAAs), particularly leucine. Studies have suggested that sodium phenylbutyrate may help reduce leucine levels in MSUD patients.
Mechanism of Action: Alternative Nitrogen Excretion
In patients with UCDs, 4-PBA is a pro-drug that is rapidly metabolized to phenylacetate (PAA).[3] PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine.[3] Each molecule of PAGN removes two molecules of nitrogen, effectively bypassing the deficient urea cycle and reducing the body's ammonia load.[3]
Mechanism of Action: Histone Deacetylase (HDAC) Inhibition
4-PBA also functions as a histone deacetylase (HDAC) inhibitor, which is the basis for its investigation in other diseases, including certain cancers.[7][8] HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. By inhibiting HDACs, particularly Class I and Class IIa, 4-PBA promotes histone acetylation, resulting in a more open chromatin structure and the transcription of various genes.[7][9] This can lead to the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells. One of the key downstream targets of 4-PBA's HDAC inhibitory activity is the upregulation of the cell cycle inhibitor p21.[10] It has also been shown to modulate the expression of apoptosis-related proteins such as Bcl-2 and Bax.[11]
The Rationale for Deuteration
The primary motivation for developing deuterated 4-PBA is to improve its pharmacokinetic properties. Deuterium is a stable, non-radioactive isotope of hydrogen. When hydrogen atoms in a drug molecule are replaced with deuterium, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow down the rate of metabolic processes that involve the cleavage of these bonds, a phenomenon known as the "kinetic isotope effect." A slower rate of metabolism can lead to:
-
Increased half-life: The drug remains in the body for a longer period.
-
Increased exposure (AUC): A higher overall concentration of the drug in the bloodstream over time.
-
Reduced peak-to-trough fluctuations: More stable plasma concentrations.
-
Potentially lower dosing frequency: Improving patient convenience and adherence.
Preclinical Data on Deuterated 4-Phenylbutyric Acid
Direct, publicly available quantitative data from preclinical studies specifically comparing deuterated 4-PBA to its non-deuterated counterpart is limited. However, a key study on a deuterated analog provides important insights.
A study investigating 2,2,3,3-tetradeuterated phenylbutyrate (D4PB) in a colon cancer model demonstrated significantly increased induction of apoptosis and inhibition of cell proliferation compared to non-deuterated phenylbutyrate.[12] This suggests that the deuterated analog may be a more potent agent.
Table 1: Preclinical Efficacy of Deuterated 4-Phenylbutyric Acid (D4PB) in HT-29 Colon Cancer Cells
| Parameter | 4-Phenylbutyric Acid (PB) | 2,2,3,3-tetradeuterated PB (D4PB) |
| Induction of Apoptosis | + | +++ (Significantly higher than PB) |
| Inhibition of Cell Proliferation | + | +++ (Significantly higher than PB) |
(Note: Specific quantitative data such as IC50 values for cell proliferation and percentage of apoptotic cells from this study are not publicly available. The table reflects the qualitative findings of the published abstract.)
Pharmacokinetic Data
Comprehensive pharmacokinetic data from clinical trials directly comparing deuterated 4-PBA with the non-deuterated form in humans is not yet publicly available. However, data from studies on non-deuterated sodium phenylbutyrate and a related compound, glycerol phenylbutyrate, provide a baseline for comparison.
Table 2: Pharmacokinetic Parameters of Phenylbutyrate and its Metabolite Phenylacetate in Healthy Volunteers
| Drug Administered | Analyte | Tmax (hr) | Cmax (µg/mL) | AUC0-8 (µg·hr/mL) |
| Sodium Phenylbutyrate (NaPB) | Phenylbutyrate | 1.0 | 195 - 218 | Data not available |
| Phenylacetate | > 1.0 | Data not available | Data not available | |
| Glycerol Phenylbutyrate (GPB) | Phenylbutyrate | Data not available | Lower than NaPB | 540 |
| Phenylacetate | Data not available | Similar to NaPB | 575 |
(Data compiled from multiple sources.[13][14] Direct head-to-head comparative studies with deuterated 4-PBA are needed.)
Experimental Protocols
Detailed experimental protocols for clinical and preclinical studies of deuterated 4-PBA are not widely published. However, protocols for the non-deuterated form can serve as a template for future studies.
Clinical Trial Protocol: A Phase II Study of Sodium Phenylbutyrate in Urea Cycle Disorders (Adapted from NCT00004767)
-
Study Design: Open-label, dose-ranging study.
-
Patient Population: Patients with a confirmed diagnosis of a urea cycle disorder (CPS, OTC, or ASS deficiency).
-
Inclusion Criteria:
-
Confirmed diagnosis of UCD.
-
History of hyperammonemia.
-
Age > 2 years.
-
Informed consent.
-
-
Exclusion Criteria:
-
Severe renal or hepatic impairment not related to UCD.
-
Pregnancy or lactation.
-
Known hypersensitivity to sodium phenylbutyrate.
-
-
Treatment Regimen:
-
Oral sodium phenylbutyrate administered in divided doses with meals.
-
Dose adjusted based on plasma ammonia and glutamine levels.
-
Concurrent dietary protein restriction and, if necessary, essential amino acid supplementation.
-
-
Assessments:
-
Pharmacokinetics: Blood samples collected at pre-dose and at multiple time points post-dose to determine plasma concentrations of phenylbutyrate and phenylacetate.
-
Pharmacodynamics: 24-hour plasma ammonia and glutamine profiles.
-
Safety: Monitoring of adverse events, clinical laboratory tests (hematology, chemistry), and vital signs.
-
-
Analytical Method: Plasma concentrations of phenylbutyrate and phenylacetate are typically measured using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Preclinical Protocol: In Vitro Apoptosis and Cell Proliferation Assays (Hypothetical for D4PB)
-
Cell Line: HT-29 human colon cancer cell line.
-
Treatment: Cells are treated with a range of concentrations of 4-PBA and D4PB for 24, 48, and 72 hours.
-
Cell Proliferation Assay (MTT Assay):
-
Seed cells in 96-well plates.
-
After treatment, add MTT solution to each well and incubate.
-
Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Harvest cells after treatment.
-
Wash cells with PBS and resuspend in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubate in the dark.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., t-test, ANOVA) to determine significant differences between treatment groups.
Conclusion and Future Directions
Deuterated 4-phenylbutyric acid holds significant promise as a second-generation therapeutic with the potential for an improved pharmacokinetic profile compared to its non-deuterated predecessor. The established mechanisms of action of 4-PBA in urea cycle disorders and its potential as a histone deacetylase inhibitor provide a strong rationale for the development of its deuterated analog.
Future research should focus on:
-
Conducting head-to-head preclinical and clinical studies to definitively characterize the pharmacokinetic and pharmacodynamic advantages of deuterated 4-PBA.
-
Publishing detailed quantitative data from these studies to allow for a thorough evaluation by the scientific community.
-
Exploring the therapeutic potential of deuterated 4-PBA in other indications where HDAC inhibition is a relevant mechanism, such as certain cancers and neurodegenerative diseases.
The development of deuterated 4-phenylbutyric acid exemplifies a strategic approach to drug optimization, with the potential to offer meaningful clinical benefits to patients with rare and serious diseases.
References
- 1. Urea Cycle Disorders – Inherited Metabolic Disorders in Scotland [imd.scot.nhs.uk]
- 2. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenylbutyrate improves nitrogen disposal via an alternative pathway without eliciting an increase in protein breakdown and catabolism in control and ornithine transcarbamylase–deficient patients1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eocco.com [eocco.com]
- 6. Urea Cycle Disorders | Children's Hospital of Philadelphia [chop.edu]
- 7. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 10. Phenylbutyric acid induces the cellular senescence through an Akt/p21(WAF1) signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylbutyrate-induced apoptosis and differential expression of Bcl-2, Bax, p53 and Fas in human prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A randomized trial to study the comparative efficacy of phenylbutyrate and benzoate on nitrogen excretion and ureagenesis in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 2 comparison of a novel ammonia scavenging agent with sodium phenylbutyrate in patients with urea cycle disorders: safety, pharmacokinetics and ammonia control - PubMed [pubmed.ncbi.nlm.nih.gov]
The Definitive Guide to 4-Phenylbutyric Acid-d11 as an Internal Standard in Advanced Bioanalysis
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of quantitative bioanalysis, particularly in the realms of drug metabolism, pharmacokinetics (DMPK), and clinical diagnostics, the precision and accuracy of analytical methodologies are paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust and reliable quantification, especially when coupled with mass spectrometry-based techniques. 4-Phenylbutyric Acid-d11 (4-PBA-d11) has emerged as a critical tool for the accurate measurement of 4-Phenylbutyric Acid (4-PBA), a compound of significant interest due to its therapeutic potential as a histone deacetylase (HDAC) inhibitor and a chemical chaperone in the management of endoplasmic reticulum (ER) stress.
This technical guide provides an in-depth exploration of 4-PBA-d11's role as an internal standard. It offers a comprehensive overview of its properties, detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS), a discussion of its use in gas chromatography-mass spectrometry (GC-MS), and a visual representation of the key signaling pathways influenced by 4-PBA.
Core Concepts: The Role of a Deuterated Internal Standard
A stable isotope-labeled internal standard, such as 4-PBA-d11, is a non-radioactive version of the analyte of interest where several atoms have been replaced with their heavier isotopes (in this case, hydrogen with deuterium). The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample preparation (e.g., extraction, derivatization) and ionization in the mass spectrometer. The key difference is its higher mass, which allows the mass spectrometer to distinguish it from the unlabeled analyte. By adding a known amount of 4-PBA-d11 to every sample and standard, it is possible to correct for variations in sample processing and instrument response, thereby ensuring highly accurate and precise quantification of 4-PBA.
Chemical and Physical Properties of this compound
A thorough understanding of the internal standard's properties is fundamental to its effective use.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Benzene-d5-butanoic-d6 acid |
| Molecular Formula | C₁₀HD₁₁O₂ |
| Molecular Weight | 175.27 g/mol |
| CAS Number | 358730-86-6 |
| Isotopic Purity | Typically ≥98 atom % D |
| Appearance | Solid |
Experimental Protocols: Quantification of 4-Phenylbutyric Acid
The following sections detail validated methodologies for the quantification of 4-PBA in various biological matrices using 4-PBA-d11 as an internal standard.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method for Plasma and Tissue
This protocol is adapted from a validated method for the simultaneous determination of 4-PBA and its metabolite in mouse plasma and tissues.[1][2]
1. Sample Preparation:
-
Plasma: To 100 µL of plasma, add 20 µL of internal standard working solution (4-PBA-d11 in methanol) and 200 µL of acetonitrile for protein precipitation. Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Tissue: Homogenize tissue samples in an appropriate buffer. To 100 µL of tissue homogenate, add 20 µL of internal standard working solution and 200 µL of acetonitrile. Vortex and centrifuge as described for plasma.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
4-PBA: Precursor Ion (m/z) 163.1 -> Product Ion (m/z) 119.1
-
4-PBA-d11: Precursor Ion (m/z) 174.1 -> Product Ion (m/z) 124.1
-
3. Method Validation Summary:
The following table summarizes typical validation parameters for such a method.[1][2][3]
| Parameter | Typical Value/Range |
| Linearity Range | 0.8 - 500 µg/mL (plasma) |
| Lower Limit of Quantification (LLOQ) | 0.8 µg/mL (plasma), 1 µg/g (tissue) |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | Within ±15% |
| Recovery | > 80% |
Considerations for Gas Chromatography-Mass Spectrometry (GC-MS)
While LC-MS/MS is more commonly employed, GC-MS offers an alternative for the analysis of 4-PBA. A critical step for GC-MS analysis of carboxylic acids is derivatization to increase their volatility and thermal stability.
1. Derivatization:
-
Carboxylic acids like 4-PBA are typically derivatized to form more volatile esters (e.g., methyl or trimethylsilyl esters).
-
Silylation: A common approach is the reaction with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) esters.[4]
-
Esterification: Another method is esterification using reagents like BF₃-methanol to form methyl esters.
2. GC-MS Conditions (Hypothetical):
-
GC System: A standard gas chromatograph.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split/Splitless.
-
Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Selected Ion Monitoring (SIM): Monitor characteristic ions for the derivatized 4-PBA and 4-PBA-d11.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the quantitative analysis of 4-PBA using 4-PBA-d11 as an internal standard.
Caption: A generalized workflow for bioanalytical quantification using an internal standard.
Signaling Pathways
4-PBA's therapeutic effects are primarily attributed to its roles as a chemical chaperone alleviating ER stress and as an HDAC inhibitor.
1. Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
ER stress, caused by the accumulation of misfolded proteins, activates the UPR. 4-PBA acts as a chemical chaperone, facilitating proper protein folding and thereby reducing ER stress.
Caption: 4-PBA alleviates ER stress by aiding in the proper folding of proteins.
2. Histone Deacetylase (HDAC) Inhibition
4-PBA inhibits HDAC enzymes, leading to the hyperacetylation of histones. This relaxes the chromatin structure, allowing for the transcription of genes that can influence cell cycle and differentiation.
Caption: 4-PBA inhibits HDAC, leading to increased gene transcription.
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of 4-Phenylbutyric Acid in a variety of biological matrices. Its use in LC-MS/MS, and potentially GC-MS, provides the reliability required for demanding research and clinical applications. The experimental protocols and validation data presented herein serve as a robust starting point for the development and implementation of quantitative assays for 4-PBA. Furthermore, a clear understanding of the signaling pathways affected by 4-PBA provides a crucial context for the interpretation of quantitative data in studies investigating its therapeutic effects. This guide is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge to confidently employ 4-PBA-d11 as an internal standard in their analytical workflows.
References
- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution [agris.fao.org]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
Technical Guide: 4-Phenylbutyric Acid-d11 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-Phenylbutyric Acid-d11, a deuterated analog of 4-Phenylbutyric Acid (4-PBA). 4-PBA is a multitasking molecule investigated for its roles as a chemical chaperone in alleviating endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor. The deuterated form, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.
Supplier and Purity Overview
The selection of a high-purity and well-characterized source of this compound is critical for the accuracy and reproducibility of research findings. Several reputable suppliers offer this compound, with purity specifications typically delineated by isotopic enrichment and chemical purity.
| Supplier | Stated Isotopic Purity | Stated Chemical Purity |
| Sigma-Aldrich | 98 atom % D[1] | 98% (CP)[1] |
| LGC Standards | 98 atom % D[2][3] | Minimum 98%[2][3] |
| Cayman Chemical | ≥99% deuterated forms (d1-d11) | Not explicitly stated |
| Pharmaffiliates | Not explicitly stated | Highly pure |
| MedchemExpress | Not explicitly stated | Not explicitly stated |
Experimental Protocols
Determination of Isotopic and Chemical Purity
The purity of this compound is paramount for its use as an internal standard. The following are the principal analytical methods employed for its characterization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the identity, structure, and isotopic enrichment of this compound.
-
Methodology:
-
Dissolve a precisely weighed sample of this compound in a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d4).
-
Acquire ¹H NMR and ¹³C NMR spectra. The ¹H NMR spectrum is used to confirm the absence of signals from the deuterated positions, thereby confirming high isotopic enrichment. The integration of any residual proton signals against a known internal standard can be used to quantify the level of non-deuterated impurity.
-
The ¹³C NMR spectrum provides confirmation of the carbon skeleton of the molecule.
-
2. Mass Spectrometry (MS)
-
Objective: To determine the isotopic distribution and confirm the molecular weight of this compound.
-
Methodology:
-
Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Introduce the sample into a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, via an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in a full scan mode. The resulting spectrum will show a distribution of isotopologues.
-
The relative intensities of the peaks corresponding to the fully deuterated (d11), partially deuterated (d1-d10), and non-deuterated (d0) species are used to calculate the isotopic purity.
-
3. High-Performance Liquid Chromatography (HPLC)
-
Objective: To assess the chemical purity of this compound by separating it from any non-deuterated or other chemical impurities.
-
Methodology:
-
Develop a suitable HPLC method, including the selection of a column (e.g., C18), mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid), and detector (e.g., UV or MS).
-
Inject a known concentration of the this compound sample.
-
The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Representative Biological Assay: In Vitro Histone Deacetylase (HDAC) Inhibition Assay
This protocol outlines a typical workflow to assess the HDAC inhibitory activity of 4-Phenylbutyric Acid.
1. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MGC-803 gastric cancer cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[4]
-
Prepare a stock solution of 4-Phenylbutyric Acid in a suitable solvent (e.g., DMSO) and further dilute it in cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 5, 10, 15 mM).[4]
-
Remove the old medium from the cells and add the medium containing the different concentrations of 4-PBA. Include a vehicle control (medium with the same concentration of DMSO used for the highest 4-PBA concentration).
-
Incubate the cells for a specified period (e.g., 16 hours).[5]
2. HDAC Activity Measurement:
-
Use a commercially available luminescent or fluorescent HDAC activity assay kit (e.g., HDAC-Glo™ I/II Assay).
-
Following the manufacturer's instructions, add the HDAC-Glo™ reagent to each well.[4]
-
Incubate at room temperature for the recommended time (e.g., 35 minutes) to allow for the enzymatic reaction and signal generation.[4]
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal is inversely proportional to HDAC activity.
3. Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of HDAC inhibition for each concentration of 4-PBA.
-
Plot the percentage of inhibition against the logarithm of the 4-PBA concentration to determine the IC₅₀ value (the concentration at which 50% of HDAC activity is inhibited).
Signaling Pathways and Mechanisms of Action
4-Phenylbutyric Acid exerts its biological effects through at least two well-documented mechanisms: as a chemical chaperone mitigating ER stress and as a pan-HDAC inhibitor.
4-PBA as a Chemical Chaperone in ER Stress
Endoplasmic Reticulum (ER) stress occurs due to the accumulation of unfolded or misfolded proteins in the ER lumen. This activates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. Chronic or unresolved ER stress can lead to apoptosis. 4-PBA can act as a chemical chaperone, facilitating proper protein folding and reducing the load of misfolded proteins.[6]
Caption: 4-PBA alleviates ER stress by aiding protein folding.
4-PBA as a Histone Deacetylase (HDAC) Inhibitor
4-PBA is also recognized as a pan-inhibitor of Class I and II HDACs.[4] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, 4-PBA promotes histone hyperacetylation, resulting in a more open chromatin structure and the activation of gene expression. This mechanism is central to its anti-cancer and other therapeutic effects.[5]
Caption: 4-PBA inhibits HDACs, leading to gene transcription.
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a cell-based assay followed by mass spectrometry-based quantification.
Caption: Workflow for 4-PBA quantification using 4-PBA-d11.
References
- 1. 4-Phenylbutyric-d11 acid 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. 4-Phenylbutyric-d11 Acid | LGC Standards [lgcstandards.com]
- 4. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
The Deuterium Switch: An In-depth Technical Guide to the Pharmacokinetics of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at key metabolic sites within a drug molecule—a process known as deuteration—has emerged as a powerful tool in drug development. This "deuterium switch" can significantly alter a compound's pharmacokinetic profile, leading to improved therapeutic agents with enhanced safety, tolerability, and efficacy. This technical guide provides a comprehensive overview of the core principles governing the pharmacokinetics of deuterated compounds, supported by quantitative data from pivotal studies, detailed experimental methodologies, and visual representations of key concepts. The primary mechanism underlying these pharmacokinetic changes is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows metabolic cleavage, primarily by cytochrome P450 (CYP) enzymes. This guide will delve into the profound impact of this effect on drug absorption, distribution, metabolism, and excretion (ADME), offering valuable insights for researchers and drug development professionals.
The Core Principle: The Deuterium Kinetic Isotope Effect (KIE)
The foundation of the pharmacokinetic advantages offered by deuterated compounds lies in the kinetic isotope effect (KIE). Deuterium, with a neutron in its nucleus in addition to a proton, is approximately twice as heavy as protium (the common isotope of hydrogen). This increased mass results in a lower vibrational frequency of the C-D bond compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, making it more stable.
In drug metabolism, many enzymatic reactions, particularly oxidations catalyzed by cytochrome P450 (CYP) enzymes, involve the cleavage of a C-H bond as a rate-limiting step.[1][2] By replacing a hydrogen atom at a metabolically vulnerable position (a "soft spot") with deuterium, the rate of this metabolic reaction can be significantly reduced.[3][4] This phenomenon is the primary driver behind the altered pharmacokinetic profiles of deuterated drugs.[5][6]
Impact on Pharmacokinetic Parameters (ADME)
The KIE can have a profound impact on all aspects of a drug's journey through the body.
Metabolism
The most significant and intended effect of deuteration is on drug metabolism. By slowing the rate of metabolic clearance, deuteration can lead to:
-
Increased Half-life (t½): The time it takes for the drug concentration in the body to reduce by half is often extended.[7][8]
-
Increased Area Under the Curve (AUC): The total drug exposure over time is enhanced.[7][8]
-
Increased Maximum Concentration (Cmax): The peak plasma concentration of the drug can be higher.[9]
-
Reduced Formation of Metabolites: This can be particularly beneficial if a metabolite is associated with toxicity or off-target effects.[4][10]
-
Metabolic Switching: In some cases, slowing down metabolism at one site can redirect the metabolic pathway to other, potentially less favorable, sites. This phenomenon, known as metabolic switching, requires careful evaluation during drug development.[4][11][12]
Absorption, Distribution, and Excretion
While the primary impact of deuteration is on metabolism, subtle effects on absorption, distribution, and excretion have also been observed. The physicochemical properties of a deuterated compound are very similar to its non-deuterated counterpart, so significant changes in absorption and distribution are less common. However, alterations in metabolism can indirectly influence these parameters. For instance, reduced first-pass metabolism can lead to increased bioavailability.[13] Excretion patterns may also be altered due to the different metabolite profiles.
Quantitative Pharmacokinetic Data: A Comparative Analysis
The following tables summarize the key pharmacokinetic parameters of several deuterated drugs compared to their non-deuterated analogs, illustrating the tangible benefits of the deuterium switch.
Table 1: Pharmacokinetics of Deutetrabenazine vs. Tetrabenazine (Active Metabolites) [3][7][8][14][15]
| Parameter | Deutetrabenazine (d6-HTBZ) | Tetrabenazine (HTBZ) | Fold Change |
| Half-life (t½, hours) | ~8.6 - 9.4 | ~4.5 - 4.8 | ~2-fold increase |
| AUCinf (ng·hr/mL) | ~542 | ~261 | ~2-fold increase |
| Cmax (ng/mL) | ~74.6 | ~61.6 | Marginal increase |
HTBZ refers to the active metabolites (α- and β-dihydrotetrabenazine).
Table 2: Pharmacokinetics of Deucravacitinib (a de novo deuterated drug) [1][16][17][18][19]
| Parameter | Value |
| Tmax (hours) | 1.5 - 2.3 |
| Half-life (t½, hours) | 8 - 15 |
| Bioavailability | ~99% |
| Accumulation (multiple dosing) | 1.3 to 1.4-fold |
Table 3: Pharmacokinetics of Deuterated Ivacaftor (CTP-656) vs. Ivacaftor [20][21][22]
| Parameter | CTP-656 (d9-ivacaftor) | Ivacaftor | Fold Change |
| Half-life (t½, hours) | 15.9 | - | - |
| In vitro metabolic stability | Markedly enhanced | - | - |
Table 4: Pharmacokinetics of Deuterated Paroxetine (CTP-347) vs. Paroxetine [2][5][10][23][24]
| Parameter | CTP-347 (d2-paroxetine) | Paroxetine | Observation |
| Metabolism Rate (in vitro) | Faster | Slower | Decreased inactivation of CYP2D6 |
| Accumulation Index (in vivo) | Lower | Higher | Reduced drug-drug interaction potential |
Table 5: Pharmacokinetics of Deuterated Methadone (d9-methadone) vs. Methadone in Mice [9]
| Parameter | d9-methadone | Methadone | Fold Change |
| AUC (Area Under the Curve) | - | - | 5.7-fold increase |
| Cmax (Maximum Concentration) | - | - | 4.4-fold increase |
| Clearance (L/h/kg) | 0.9 ± 0.3 | 4.7 ± 0.8 | ~5-fold decrease |
Experimental Protocols for Pharmacokinetic Evaluation
The assessment of the pharmacokinetic properties of deuterated compounds involves a series of well-defined in vitro and in vivo experiments.
In Vitro Metabolism Studies
Objective: To determine the metabolic stability and identify the metabolic pathways of the deuterated compound.
Methodology:
-
Incubation: The deuterated compound and its non-deuterated counterpart are incubated with human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6).[25][26][27] HLMs contain a mixture of drug-metabolizing enzymes and provide a good initial assessment of metabolic stability. Recombinant enzymes help to identify the specific CYP isoforms responsible for metabolism (reaction phenotyping).
-
Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution containing NADPH as a cofactor to initiate the metabolic reaction.
-
Time Points: Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the disappearance of the parent compound.
-
Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: The concentration of the parent drug and the formation of metabolites are quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[28][29][30]
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
In Vivo Pharmacokinetic Studies
Objective: To determine the ADME properties of the deuterated compound in a living organism.
Methodology:
-
Animal Models: Preclinical studies are often conducted in animal models such as rats or mice.[9][31]
-
Dosing: The deuterated compound and its non-deuterated analog are administered via the intended clinical route (e.g., oral, intravenous).
-
Blood Sampling: Blood samples are collected at predetermined time points after dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the parent drug and its metabolites in the plasma samples are quantified using a validated LC-MS/MS method.[28]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as AUC, Cmax, t½, clearance, and volume of distribution using specialized software.
-
Human Clinical Trials: Following promising preclinical data, pharmacokinetic studies are conducted in healthy human volunteers to confirm the findings and establish a safe and effective dosing regimen.[7][8]
Bioanalytical Methods: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of deuterated drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[28][29][30]
Key Steps:
-
Sample Preparation: Biological samples (plasma, urine, etc.) are processed to extract the analytes of interest and remove interfering substances. This often involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where the parent drug and its metabolites are separated based on their physicochemical properties as they pass through a column.
-
Mass Spectrometric Detection: The separated compounds are then introduced into a mass spectrometer. They are ionized, and the mass-to-charge ratio of the parent ion and specific fragment ions are measured. This provides a unique "fingerprint" for each compound, allowing for highly selective and sensitive quantification.
-
Internal Standards: A stable isotope-labeled internal standard (often a deuterated version of the analyte itself) is added to the samples at the beginning of the process to correct for any variability during sample preparation and analysis.[28]
Visualizing the Impact of Deuteration
Graphviz diagrams are used below to illustrate key concepts in the pharmacokinetics of deuterated compounds.
Metabolic Pathway of a Hypothetical Drug and the Effect of Deuteration
Caption: Impact of Deuteration on Metabolic Pathways.
General Experimental Workflow for Pharmacokinetic Assessment
References
- 1. packageinserts.bms.com [packageinserts.bms.com]
- 2. bioscientia.de [bioscientia.de]
- 3. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Altering metabolic profiles of drugs by precision deuteration: reducing mechanism-based inhibition of CYP2D6 by paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium substitution improves therapeutic and metabolic profiles of medicines | EurekAlert! [eurekalert.org]
- 11. osti.gov [osti.gov]
- 12. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]
- 13. Ivacaftor deuterated - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. Pharmacokinetics of Deutetrabenazine and Tetrabenazine: Dose Proportionality and Food Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Pharmacokinetics and Safety of the Tyrosine Kinase 2 Inhibitor Deucravacitinib in Healthy Chinese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. medkoo.com [medkoo.com]
- 24. juniperpublishers.com [juniperpublishers.com]
- 25. Effect of deuteration on the metabolism and clearance of some pharmacologically active compounds--synthesis and in vitro metabolism of deuterated derivatives of dronedadrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. enamine.net [enamine.net]
- 27. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 28. resolvemass.ca [resolvemass.ca]
- 29. m.youtube.com [m.youtube.com]
- 30. onlinepharmacytech.info [onlinepharmacytech.info]
- 31. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of 4-Phenylbutyric Acid in Biological Matrices using 4-Phenylbutyric Acid-d11 as an Internal Standard for LC-MS/MS Analysis
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 4-Phenylbutyric Acid (4-PBA) in biological matrices. To ensure accuracy and precision, a stable isotope-labeled internal standard, 4-Phenylbutyric Acid-d11 (4-PBA-d11), is employed. The protocol provides a comprehensive guide for researchers, scientists, and drug development professionals, covering sample preparation, chromatographic separation, and mass spectrometric detection. The inclusion of 4-PBA-d11 corrects for matrix effects and variations in sample processing, making it an ideal choice for reliable quantification.
Introduction
4-Phenylbutyric acid is a chemical chaperone that has shown therapeutic potential in a variety of diseases by alleviating endoplasmic reticulum (ER) stress.[1][2][3] It is clinically used for the treatment of urea cycle disorders.[1] Accurate quantification of 4-PBA in biological samples such as plasma, urine, and cell culture media is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. LC-MS/MS offers high selectivity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, thereby correcting for potential variability.[4][5][6] This note provides a detailed protocol for the quantification of 4-PBA using 4-PBA-d11 as an internal standard.
Chemical Properties
| Compound | Formula | Molecular Weight | CAS Number | Isotopic Purity |
| 4-Phenylbutyric Acid | C₁₀H₁₂O₂ | 164.20 g/mol | 1821-12-1 | N/A |
| This compound | C₁₀HD₁₁O₂ | 175.27 g/mol | 358730-86-6 | ≥98 atom % D |
Experimental Protocols
Materials and Reagents
-
4-Phenylbutyric Acid (≥99% purity)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, cell culture media)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting 4-PBA from biological matrices.[9][10]
-
Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma, cell culture supernatant) into a microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume of 4-PBA-d11 stock solution to each sample to achieve a final concentration within the calibration range.
-
Precipitation: Add 300 µL of ice-cold methanol (containing 0.1% formic acid) to each sample. The 1:3 sample-to-solvent ratio ensures efficient protein precipitation.[9]
-
Vortexing: Vortex the samples vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.[10]
-
Injection: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
-
Column: Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm) or equivalent.[9][11]
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Methanol with 0.1% Formic Acid
-
Injection Volume: 5-10 µL
-
Gradient: A step or linear gradient can be optimized. A typical gradient might start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode[4]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Typical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-Phenylbutyric Acid | 163.1 | 119.1 | Optimized by user |
| This compound | 174.2 | 128.1 | Optimized by user |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Quantitative Data Summary
The following table summarizes typical performance characteristics of an LC-MS/MS method for 4-PBA quantification.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.38 – 24 µM | [9][10][11] |
| Lower Limit of Quantification (LLOQ) | 0.38 µM | [10] |
| Inter-day Precision (%RSD) | < 15% | [9][10] |
| Intra-day Precision (%RSD) | < 15% | [9][10] |
| Recovery | > 90% | [10] |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of 4-PBA.
Caption: 4-PBA's role in mitigating ER stress-induced signaling pathways.
Discussion
The presented LC-MS/MS method provides a reliable and high-throughput approach for the quantification of 4-PBA in various biological matrices. The protein precipitation protocol is simple, fast, and requires minimal solvent, making it suitable for routine analysis.[9][12] The use of this compound as an internal standard is critical for compensating for matrix effects and any variability during sample preparation and injection, thereby ensuring high accuracy and precision of the results.[4][5] The method demonstrates good linearity, sensitivity, and recovery, meeting the typical requirements for bioanalytical method validation. This protocol can be adapted for various research applications, including cellular uptake studies, pharmacokinetic analysis in animal models, and monitoring of patient samples.
Conclusion
This application note provides a detailed and robust LC-MS/MS protocol for the quantification of 4-Phenylbutyric Acid using its deuterated analog, this compound, as an internal standard. The method is sensitive, accurate, and suitable for high-throughput analysis in a research or drug development setting.
References
- 1. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4‐Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen‐induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulatory mechanism of 4-phenylbutyric acid against ER stress-induced autophagy in human gingival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Home - Cerilliant [cerilliant.com]
- 6. Home - Cerilliant [cerilliant.com]
- 7. 4-Phenylbutyric-d11 acid 98 atom % D, 98% (CP) [sigmaaldrich.cn]
- 8. 4-Phenylbutyric-d11 Acid | LGC Standards [lgcstandards.com]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer [iris.uniupo.it]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols: Utilizing 4-Phenylbutyric Acid-d11 in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric Acid (4-PBA) is a small molecule fatty acid with a well-documented role as a chemical chaperone that alleviates endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.[1][2] Its deuterated analog, 4-Phenylbutyric Acid-d11 (4-PBA-d11), offers a valuable tool for researchers in cancer cell line studies, potentially providing a longer half-life and increased potency.[3] These application notes provide an overview of the mechanisms of action of 4-PBA and its deuterated form, along with detailed protocols for its use in cancer cell line research.
Recent studies have elucidated the multifaceted role of 4-PBA in cancer biology. It has been shown to modulate critical signaling pathways, including the unfolded protein response (UPR), PPAR-α, and Wnt/β-catenin pathways.[4][5] While some research indicates its potential as an anti-cancer agent by reducing cell proliferation and inducing apoptosis[6][7], other studies suggest a context-dependent tumor-promoting role, for instance, in hepatocellular carcinoma by initiating cancer stem cells.[4][5][8] Therefore, careful experimental design and interpretation are crucial when investigating the effects of 4-PBA-d11 in different cancer models.
Mechanisms of Action
4-PBA-d11 is expected to share the primary mechanisms of its non-deuterated counterpart, with potential differences in metabolic stability and efficacy. The core mechanisms include:
-
ER Stress Inhibition: As a chemical chaperone, 4-PBA helps to properly fold misfolded proteins, thereby reducing the load on the ER and mitigating the unfolded protein response (UPR). This can inhibit apoptosis triggered by chronic ER stress.[2][9]
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA can inhibit HDACs, leading to hyperacetylation of histones. This alters chromatin structure and gene expression, which can result in cell cycle arrest, differentiation, and apoptosis in cancer cells.[7]
-
Modulation of Signaling Pathways: 4-PBA has been shown to influence key cancer-related signaling pathways. For instance, in hepatocellular carcinoma, it can upregulate PPAR-α, which in turn activates the β-catenin signaling pathway, potentially promoting the initiation of liver cancer stem cells.[4][5]
Key Signaling Pathways
The following diagrams illustrate the signaling pathways influenced by 4-PBA.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of 4-PBA-d11 on cancer cell lines.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT/CCK-8)
This protocol determines the effect of 4-PBA-d11 on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of 4-PBA-d11 in complete culture medium. The concentration range should be broad initially (e.g., 100 µM to 1.5 mM) to determine the effective dose.[10] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 4-PBA-d11. Include a vehicle control (medium with the same concentration of DMSO or water as the highest 4-PBA-d11 concentration).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT/CCK-8 Addition:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of 4-PBA-d11 that inhibits 50% of cell growth).
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression of specific proteins involved in apoptosis, cell cycle, or signaling pathways upon treatment with 4-PBA-d11.
Materials:
-
Cancer cells treated with 4-PBA-d11
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against acetylated histone H3, p21, ER stress markers)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment with 4-PBA-d11, wash cells with cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein samples on an SDS-PAGE gel and then transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Protocol 3: Clonogenic Assay for Radiation Sensitization
This assay assesses the ability of 4-PBA-d11 to sensitize cancer cells to ionizing radiation.[7]
Materials:
-
Cancer cell line
-
Complete culture medium
-
4-PBA-d11
-
Radiation source (e.g., X-ray irradiator)
-
6-well plates
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and radiation dose) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with a non-toxic concentration of 4-PBA-d11 (determined from the cell viability assay, e.g., 2 mM).[7]
-
Irradiation: After a set incubation time with 4-PBA-d11 (e.g., 24 hours), irradiate the cells with different doses of radiation (e.g., 0, 2, 4, 6 Gy).
-
Colony Formation: Replace the medium after irradiation and incubate the plates for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group and plot the data to generate cell survival curves. Determine the enhancement ratio to quantify the radiosensitizing effect of 4-PBA-d11.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on 4-PBA in various cancer cell lines. Researchers should generate their own data for 4-PBA-d11 in their specific cell line of interest.
Table 1: Cytotoxicity of 4-PBA in Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 |
| Caco-2 | Colon Cancer | CCK-8 | 72 | ~1 mM[10] |
| SW480 | Colon Cancer | CCK-8 | 72 | ~1.2 mM[10] |
| SW620 | Colon Cancer | CCK-8 | 72 | ~1.5 mM[10] |
| HCT116 | Colon Cancer | CCK-8 | 72 | ~0.9 mM[10] |
| A549 | Lung Cancer | MTT | Not Specified | >10 mM[11] |
| HT-29 | Colon Cancer | Not Specified | Not Specified | Not Specified |
Table 2: Effect of 4-PBA on Gene and Protein Expression
| Cell Line | Treatment | Target | Method | Result | Reference |
| Colon Cancer Lines | 4-PBA | Pro-inflammatory genes, ER-stress genes, Cell-cycle regulatory genes | qPCR | Downregulation | [6] |
| Glioblastoma Lines | 2 mM 4-PBA | Acetylated Histone H3 | Western Blot | Increased acetylation | [7] |
| Melanoma Lines | 5 µM 4-PBA + Thapsigargin | ATF4, ATF6 (ER stress markers) | qPCR | Inhibition of TG-induced ER stress | [12] |
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the effects of 4-PBA-d11 on a cancer cell line.
Conclusion
This compound presents a promising tool for cancer research. Its role as an ER stress inhibitor and HDAC inhibitor, coupled with its ability to modulate key signaling pathways, makes it a compound of interest for therapeutic development. The provided protocols and data serve as a comprehensive guide for researchers to design and execute robust studies to elucidate the specific effects of 4-PBA-d11 in their cancer models of interest. Given the context-dependent nature of its effects, thorough investigation across multiple cell lines and experimental conditions is highly recommended.
References
- 1. sodiumphenylbutyrate.com [sodiumphenylbutyrate.com]
- 2. researchgate.net [researchgate.net]
- 3. Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4‐phenylbutyric acid promotes hepatocellular carcinoma via initiating cancer stem cells through activation of PPAR‐α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenylbutyrate sensitizes human glioblastoma cells lacking wild-type p53 function to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4‐Phenylbutyric Acid Reduces the Proliferation in Colon Cancer Cell Lines Through Modulating the Cell Cycle Regulatory Genes: An In Silico and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 4-Phenylbutyric Acid-d11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that is clinically used for the treatment of urea cycle disorders.[1] More recently, it has garnered significant interest for its role as a chemical chaperone, capable of alleviating endoplasmic reticulum (ER) stress and preventing the aggregation of misfolded proteins.[1] This has led to its investigation in a wide range of diseases, including neurodegenerative disorders, cancer, and metabolic diseases.[2][3] Accurate quantification of 4-PBA in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and preclinical research.
The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis by mass spectrometry, as it effectively compensates for variability in sample preparation and instrument response. 4-Phenylbutyric Acid-d11 (4-PBA-d11) is the deuterated analog of 4-PBA and serves as an ideal internal standard for its quantification due to their nearly identical physicochemical properties.[4] This document provides detailed application notes and protocols for the dilution and use of 4-PBA-d11 as an internal standard in LC-MS/MS-based bioanalytical methods.
Quantitative Data Summary
The following tables summarize key quantitative parameters for a typical bioanalytical method for 4-PBA using 4-PBA-d11 as an internal standard. These values are compiled from published literature and represent typical performance characteristics.[2][4]
Table 1: Stock and Working Solution Concentrations
| Solution | Compound | Concentration | Solvent | Storage Conditions |
| Stock Solution | 4-Phenylbutyric Acid | 20 mM | Methanol | -20°C |
| Stock Solution | This compound | 1 mg/mL | Methanol | -20°C |
| Working Solution | 4-Phenylbutyric Acid | 4000 µM | Methanol:Water (1:1) | 4°C (short-term) |
| Working Solution | This compound | 10 µg/mL | Methanol:Water (1:1) | 4°C (short-term) |
| Spiking Solution (IS) | This compound | 1 µg/mL | Acetonitrile | 4°C (short-term) |
Table 2: Bioanalytical Method Validation Parameters
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL (0.8 µg/mL in some methods)[2][4] |
| Accuracy | 85-115% |
| Precision (%RSD) | < 15% (< 10% in some methods)[2] |
| Recovery | > 80% (> 90% in some methods)[2][4] |
| Matrix Effect | Minimal and compensated by IS |
Experimental Protocols
Preparation of Stock and Working Solutions
a. 4-PBA-d11 Stock Solution (1 mg/mL):
-
Allow the vial of 4-PBA-d11 to equilibrate to room temperature.
-
Reconstitute the entire contents of the vial (typically 1 mg or 5 mg) with the appropriate volume of methanol to achieve a final concentration of 1 mg/mL.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Aliquot into smaller volumes to minimize freeze-thaw cycles.
-
Store at -20°C.
b. 4-PBA-d11 Working Solution (10 µg/mL):
-
Dilute the 1 mg/mL stock solution 1:100 with a mixture of methanol and water (1:1, v/v). For example, add 10 µL of the stock solution to 990 µL of the diluent.
-
Vortex to mix thoroughly.
-
This working solution can be used for the preparation of the internal standard spiking solution.
c. 4-PBA-d11 Internal Standard Spiking Solution (1 µg/mL):
-
Dilute the 10 µg/mL working solution 1:10 with acetonitrile. For example, add 100 µL of the working solution to 900 µL of acetonitrile.
-
This solution will be added to the biological samples during the extraction process.
Sample Preparation: Protein Precipitation
This protocol is a general guideline for the extraction of 4-PBA from plasma or serum samples.
-
Label microcentrifuge tubes for each sample, quality control (QC), and calibration standard.
-
To 50 µL of plasma/serum in a microcentrifuge tube, add 150 µL of the 4-PBA-d11 internal standard spiking solution (1 µg/mL in acetonitrile). This results in a 3:1 ratio of precipitation solvent to sample.
-
Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting conditions (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 20 seconds and centrifuge at 3,000 x g for 5 minutes.
-
Transfer the reconstituted sample to autosampler vials with inserts for LC-MS/MS analysis.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: 4-PBA and the Unfolded Protein Response (UPR)
4-PBA is known to alleviate ER stress by acting as a chemical chaperone, which in turn modulates the Unfolded Protein Response (UPR). The UPR is a cellular stress response that is activated upon the accumulation of unfolded or misfolded proteins in the ER lumen.[5] It aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[5] The diagram below illustrates the three main branches of the UPR and the points at which 4-PBA is thought to exert its effects.
Caption: Unfolded Protein Response (UPR) pathway and the role of 4-PBA.
Experimental Workflow
The following diagram outlines the major steps in a typical bioanalytical workflow for the quantification of 4-PBA in plasma using 4-PBA-d11 as an internal standard.
Caption: Bioanalytical workflow for 4-PBA quantification.
References
- 1. Development of validated LC-MS methods using surrogate matrices for the quantification of biomarkers of clinically significant drug-drug interactions [alturasanalytics.com]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution [agris.fao.org]
- 5. Unfolded protein response - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Chromatographic Co-elution of 4-PBA and 4-Phenylbutyric Acid-d11 for Robust Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phenylbutyric acid (4-PBA) is a histone deacetylase inhibitor and a chemical chaperone that has shown therapeutic potential in a variety of diseases by alleviating endoplasmic reticulum (ER) stress. Accurate quantification of 4-PBA in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. The use of a stable isotope-labeled internal standard, such as 4-Phenylbutyric Acid-d11 (4-PBA-d11), is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing.
A key consideration in the use of deuterated internal standards is their chromatographic behavior relative to the unlabeled analyte. Ideally, the internal standard should co-elute with the analyte to ensure that both experience the same ionization suppression or enhancement, leading to accurate and precise quantification. This application note provides a detailed protocol for the LC-MS/MS analysis of 4-PBA, discusses the phenomenon of co-elution with its deuterated internal standard 4-PBA-d11, and explores the underlying scientific principles.
The Deuterium Isotope Effect and Co-elution
The substitution of hydrogen with deuterium can sometimes lead to a slight difference in retention time, a phenomenon known as the deuterium isotope effect. In reversed-phase chromatography, deuterated compounds may elute slightly earlier than their non-deuterated counterparts due to subtle differences in hydrophobicity and molecular interactions with the stationary phase. However, in many validated bioanalytical methods, this effect is minimal and results in the co-elution of the analyte and its deuterated internal standard, which is optimal for accurate quantification.
A validated LC-MS/MS method for the simultaneous determination of 4-PBA and its metabolite in mouse tissues and plasma successfully utilized 4-PBA-d11 as an internal standard. The successful validation of this method suggests that under the specified conditions, any potential retention time difference between 4-PBA and 4-PBA-d11 does not adversely affect the accuracy and precision of the results, likely due to their chromatographic co-elution.
Experimental Protocols
This section provides a detailed protocol for the extraction and LC-MS/MS analysis of 4-PBA from biological matrices, adapted from established methods.
Sample Preparation: Protein Precipitation
-
To a 100 µL aliquot of the biological sample (e.g., plasma, cell culture media), add 20 µL of the internal standard working solution (4-PBA-d11 in a suitable solvent like methanol).
-
Vortex the sample for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
The following parameters provide a starting point for the analysis of 4-PBA and 4-PBA-d11. Method optimization may be required for different biological matrices.
Table 1: LC-MS/MS Parameters for the Analysis of 4-PBA and 4-PBA-d11
| Parameter | Recommended Conditions |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Multiple Reaction Monitoring (MRM) Transitions | |
| 4-PBA | Q1: 163.1 m/z, Q3: 119.1 m/z |
| 4-PBA-d11 | Q1: 174.1 m/z, Q3: 128.1 m/z |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition (typically -10 to -20 eV) |
| Declustering Potential | Optimized for each transition (typically -30 to -50 V) |
| Source Temperature | 500°C |
| IonSpray Voltage | -4500 V |
Data Presentation
The successful implementation of the described method should yield a linear calibration curve over the desired concentration range. The use of a co-eluting deuterated internal standard will ensure high precision and accuracy.
Table 2: Representative Quantitative Data for 4-PBA Analysis
| Analyte | Calibration Range (ng/mL) | r² | Accuracy (%) | Precision (%RSD) |
| 4-PBA | 1 - 1000 | > 0.995 | 95 - 105 | < 10 |
Signaling Pathways of 4-PBA
4-PBA primarily functions as a chemical chaperone to alleviate ER stress. This is achieved by preventing protein misfolding and aggregation, thereby reducing the activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged. Furthermore, 4-PBA has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.
Application of 4-Phenylbutyric Acid-d11 in Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Phenylbutyric Acid in Metabolic Research
4-Phenylbutyric acid (4-PBA) is a short-chain fatty acid derivative with a well-documented role as a chemical chaperone and histone deacetylase (HDAC) inhibitor.[1][2][3] It is clinically used for the treatment of urea cycle disorders.[3] In the context of metabolic studies, 4-PBA is investigated for its ability to alleviate endoplasmic reticulum (ER) stress, a condition implicated in various metabolic diseases including type 2 diabetes and obesity.[2] Furthermore, 4-PBA influences lipid and amino acid metabolism and can modulate gene expression related to metabolic pathways.[4][5]
The Role of 4-Phenylbutyric Acid-d11 as an Internal Standard
In quantitative metabolic studies utilizing mass spectrometry, precision and accuracy are paramount. This compound (4-PBA-d11) is a deuterated analog of 4-PBA, meaning that eleven hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium. This isotopic labeling makes 4-PBA-d11 an ideal internal standard for the quantification of 4-PBA and its metabolites in biological samples.[1][6]
The use of a stable isotope-labeled internal standard like 4-PBA-d11 is critical for correcting for variability that can be introduced during sample preparation, injection, and ionization in the mass spectrometer. Since 4-PBA-d11 is chemically identical to 4-PBA, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects. However, due to its higher mass, it can be distinguished from the unlabeled 4-PBA by the mass spectrometer, allowing for accurate ratiometric quantification.
Data Presentation: Pharmacokinetics of 4-PBA and its Metabolite
The following tables summarize quantitative data from a pharmacokinetic study in mice where this compound was used as an internal standard for the accurate determination of 4-PBA and its primary metabolite, phenylacetic acid (PAA).[6]
Table 1: Maximum Concentration (Cmax) of 4-PBA and PAA in Plasma and Tissues [6]
| Analyte | Plasma (µg/mL) | Kidney (µg/g) | Liver (µg/g) | Heart (µg/g) | Muscle (µg/g) | Lung (µg/g) |
| 4-PBA | 12.0 | 0.8 | 0.7 | 0.5 | 0.4 | 0.3 |
| PAA | 4.8 | 0.7 | 0.8 | 0.4 | 0.3 | 0.2 |
Table 2: Area Under the Curve (AUC) of 4-PBA and PAA in Plasma and Tissues [6]
| Analyte | Plasma (µg·h/mL) | Kidney (µg·h/g) | Liver (µg·h/g) | Heart (µg·h/g) | Muscle (µg·h/g) | Lung (µg·h/g) |
| 4-PBA | 15.0 | 1.0 | 0.9 | 0.6 | 0.5 | 0.4 |
| PAA | 7.0 | 1.1 | 1.2 | 0.6 | 0.5 | 0.3 |
Experimental Protocols
Protocol 1: Quantification of 4-PBA in Biological Tissues using 4-PBA-d11 by LC-MS/MS
This protocol is adapted from a method for the determination of 4-PBA and its metabolite in mouse tissues.[1][6]
1. Materials and Reagents:
-
4-Phenylbutyric Acid (4-PBA) standard
-
This compound (4-PBA-d11) internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological tissue samples (e.g., liver, kidney, heart)
2. Preparation of Standard and Internal Standard Stock Solutions:
-
Prepare a 1 mg/mL stock solution of 4-PBA in methanol.
-
Prepare a 1 mg/mL stock solution of 4-PBA-d11 in methanol.
-
Serially dilute the 4-PBA stock solution with methanol:water (1:1, v/v) to prepare calibration standards ranging from 0.1 to 10 µg/mL.
-
Prepare a working internal standard solution of 4-PBA-d11 at a concentration of 1 µg/mL in methanol.
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of frozen tissue.
-
Add 9 volumes of ice-cold methanol:water (1:1, v/v) to the tissue.
-
Homogenize the tissue sample on ice.
-
To 100 µL of the homogenate, add 10 µL of the 1 µg/mL 4-PBA-d11 internal standard solution and 390 µL of methanol.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Collect the supernatant for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A standard HPLC or UPLC system.
-
Column: Atlantis dC18 column (5 µm, 2.1 mm I.D. x 150 mm) or equivalent.[1]
-
Mobile Phase A: 0.01% Formic acid in water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: Maintain a constant gradient of 50% Mobile Phase A and 50% Mobile Phase B.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 10 µL.[1]
-
Column Temperature: 50°C.[1]
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.[1][6]
-
MRM Transitions:
-
4-PBA: Precursor ion (m/z) 163.1 → Product ion (m/z) 119.1
-
4-PBA-d11: Precursor ion (m/z) 174.1 → Product ion (m/z) 125.1
-
Note: Collision energies should be optimized for the specific instrument being used.
-
5. Data Analysis:
-
Quantify the concentration of 4-PBA in the samples by calculating the peak area ratio of 4-PBA to 4-PBA-d11 and comparing it to the calibration curve.
Visualizations
Diagram 1: Experimental Workflow for 4-PBA Quantification
Caption: Workflow for quantifying 4-PBA in tissue samples.
Diagram 2: Metabolic Pathways Influenced by 4-PBA
Caption: 4-PBA's influence on key metabolic pathways.
References
- 1. LC-MS/MS analysis of 4-PBA [bio-protocol.org]
- 2. Physiological 4-phenylbutyrate promotes mitochondrial biogenesis and metabolism in C2C12 myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-phenylbutyric acid improves sepsis-induced cardiac dysfunction by modulating amino acid metabolism and lipid metabolism via Comt/Ptgs2/Ppara - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Phenylbutyric acid increases GLUT4 gene expression through suppression of HDAC5 but not endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Phenylbutyric Acid-d11 in ER Stress Modulation Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endoplasmic Reticulum (ER) stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, metabolic diseases, and cancer. The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis.[1][2] Persistent ER stress, however, can lead to cellular dysfunction and apoptosis. 4-Phenylbutyric acid (4-PBA) is a low molecular weight fatty acid that has been shown to function as a chemical chaperone, alleviating ER stress by improving protein folding and trafficking.[2][3][4][5][6] 4-PBA is also known to be an inhibitor of histone deacetylases (HDACs).[7]
This document provides detailed application notes and protocols for the use of 4-Phenylbutyric Acid-d11 (4-PBA-d11) in ER stress modulation experiments. 4-PBA-d11 is the deuterated form of 4-PBA. While the biological activity of deuterated compounds is generally comparable to their non-deuterated counterparts, the substitution of hydrogen with deuterium can alter the pharmacokinetic and metabolic profiles of a drug.[7] Therefore, 4-PBA-d11 can be a valuable tool for researchers, not only for modulating ER stress but also for conducting pharmacokinetic and metabolic studies.
Mechanism of Action
4-PBA alleviates ER stress through its function as a chemical chaperone. It is thought to interact with the exposed hydrophobic regions of unfolded proteins, preventing their aggregation and promoting proper folding.[8] This action reduces the load of misfolded proteins in the ER, thereby attenuating the activation of the three main UPR signaling pathways:
-
PERK (Protein kinase RNA-like ER kinase): 4-PBA has been shown to decrease the phosphorylation of PERK and its downstream target eIF2α, which in turn reduces the expression of the pro-apoptotic factor CHOP.[3][9]
-
IRE1 (Inositol-requiring enzyme 1): 4-PBA can inhibit the splicing of X-box-binding protein 1 (XBP1) mRNA by IRE1, a key step in the activation of this UPR branch.[9][10]
-
ATF6 (Activating transcription factor 6): By reducing the overall burden of unfolded proteins, 4-PBA can decrease the activation of ATF6.[4]
Application of this compound
While 4-PBA-d11 is expected to exhibit similar ER stress-modulating properties as 4-PBA, its primary utility in a research setting may be leveraged for:
-
Pharmacokinetic Studies: The deuterium label allows for the differentiation of exogenously administered 4-PBA-d11 from endogenous compounds, enabling precise quantification in biological matrices like plasma and tissues using mass spectrometry.[7]
-
Metabolic Tracing: Researchers can use 4-PBA-d11 to trace its metabolic fate and identify its metabolites, providing insights into its biotransformation.
-
Internal Standard: In quantitative assays, such as LC-MS/MS, 4-PBA-d11 is an ideal internal standard for the accurate measurement of 4-PBA due to its similar chemical properties and distinct mass.[11]
The protocols provided below are based on the extensive research conducted with 4-PBA and are directly applicable to experiments using 4-PBA-d11 to study its biological effects.
Quantitative Data Summary
The following tables summarize typical concentrations and dosages of 4-PBA used in various experimental models to modulate ER stress. These can serve as a starting point for designing experiments with 4-PBA-d11.
Table 1: In Vitro Concentrations of 4-PBA for ER Stress Modulation
| Cell Line | ER Stress Inducer | 4-PBA Concentration | Observed Effects | Reference |
| Mouse Lung Epithelial (MLE-12) cells | Hyperoxia | 0.3 mM | Reduced expression of GRP78, PERK, IRE1α, ATF4, ATF6, eIF2α, and CHOP | [9] |
| Human Neuroblastoma (SK-N-SH) cells | Tunicamycin | 1-10 mM | Alleviated ER stress-induced proteomic alterations | [4] |
| Chondrocytes (C28/I2) | Thapsigargin (10 µM) | 10, 20, 50 mM | Dose-dependent reduction of BiP, IRE1, and XBP1s | [12] |
| Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | IL-1β (1 ng/ml) | 20 mM | Inhibition of cell proliferation and ER stress markers | [13] |
| Human Gingival Fibroblasts (HGF) | Cyclosporine | Not Specified | Decreased expression of GRP78, CHOP, and XBP1 | [14] |
| Melanoma cell lines (CHL-1 and A375) | Thapsigargin (1-10 µg/mL) | 5 µM | Inhibition of TG-induced ER stress | [5] |
Table 2: In Vivo Dosages of 4-PBA for ER Stress Modulation
| Animal Model | Disease/Condition Model | 4-PBA Dosage and Administration | Observed Effects | Reference |
| C57BL/6J Mice | Hyperoxia-Induced Acute Lung Injury | Not specified in abstract | Reduced ER stress-related protein expression and apoptosis | [8] |
| C57BL/6J Mice | Pressure Overload-Induced Myocardial Hypertrophy | 20 mg/kg/day (i.p.) for 4 weeks | Decreased GRP78, CHOP, and phosphor-PERK expression | [9] |
| Male C57BL/6J Mice | Heatstroke | 120 mg/kg (i.p.) before heat exposure | Attenuated expression of GRP78, PERK, p-eIF2α, ATF4, and CHOP | [3] |
| DBA/1 Mice | Collagen-Induced Arthritis | Not specified in abstract | Attenuated severity of arthritis and reduced ER stress markers | |
| Rats | Hypoxia-induced lipolysis | Not specified in abstract | Attenuated hypoxia-induced lipolysis | [13] |
Experimental Protocols
In Vitro ER Stress Modulation
Objective: To assess the ability of 4-PBA-d11 to mitigate ER stress in a cell culture model.
Materials:
-
Cell line of interest (e.g., HepG2, SH-SY5Y, MLE-12)
-
Complete cell culture medium
-
ER stress inducer (e.g., Tunicamycin, Thapsigargin)
-
This compound (4-PBA-d11)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., Western blot, qPCR)
Protocol:
-
Cell Seeding: Plate cells at a suitable density in multi-well plates and allow them to adhere and reach 70-80% confluency.
-
Preparation of Reagents:
-
Prepare a stock solution of the ER stress inducer (e.g., 1 mg/mL Tunicamycin in DMSO).
-
Prepare a stock solution of 4-PBA-d11 (e.g., 1 M in water or DMSO). Further dilute in culture medium to desired working concentrations.
-
-
Treatment:
-
Pre-treatment: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of 4-PBA-d11. Incubate for a predetermined time (e.g., 1-2 hours).
-
Co-treatment: Add the ER stress inducer to the wells already containing 4-PBA-d11.
-
Controls: Include wells with untreated cells, cells treated with the vehicle (e.g., DMSO), cells treated with the ER stress inducer alone, and cells treated with 4-PBA-d11 alone.
-
-
Incubation: Incubate the cells for a specified period (e.g., 6, 12, or 24 hours) at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
For Protein Analysis (Western Blot): Wash cells with ice-cold PBS and lyse them in RIPA buffer with protease and phosphatase inhibitors.
-
For RNA Analysis (qPCR): Wash cells with PBS and extract total RNA using a suitable kit.
-
-
Downstream Analysis:
-
Western Blot: Analyze the expression and phosphorylation status of key ER stress markers such as GRP78 (BiP), p-PERK, p-eIF2α, ATF4, XBP1s, and CHOP.
-
qPCR: Analyze the mRNA levels of genes encoding ER stress markers.
-
In Vivo ER Stress Modulation
Objective: To evaluate the efficacy of 4-PBA-d11 in an animal model of a disease associated with ER stress.
Materials:
-
Animal model (e.g., C57BL/6 mice)
-
Disease induction agent/procedure (e.g., Tunicamycin injection, surgical procedure)
-
This compound (4-PBA-d11)
-
Sterile saline or other appropriate vehicle
-
Anesthesia and surgical equipment (if required)
-
Tissue collection and processing reagents
Protocol:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly assign animals to different experimental groups (e.g., Sham/Control, Disease Model + Vehicle, Disease Model + 4-PBA-d11).
-
Disease Induction: Induce the disease or condition of interest. This will vary depending on the model (e.g., intraperitoneal injection of tunicamycin, transverse aortic constriction).
-
4-PBA-d11 Administration:
-
Dissolve 4-PBA-d11 in a suitable vehicle (e.g., sterile saline).
-
Administer 4-PBA-d11 to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and frequency. The vehicle is administered to the control group.
-
-
Monitoring: Monitor the animals for the duration of the experiment for clinical signs and overall health.
-
Sample Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, heart, brain).
-
Tissue Processing and Analysis:
-
Histology: Fix a portion of the tissue in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for ER stress markers).
-
Molecular Analysis: Snap-freeze a portion of the tissue in liquid nitrogen for subsequent protein (Western blot) or RNA (qPCR) extraction and analysis of ER stress markers.
-
Pharmacokinetic Analysis: If desired, collect blood samples at various time points after 4-PBA-d11 administration to determine its concentration in plasma using LC-MS/MS.
-
Visualizations
Caption: Unfolded Protein Response (UPR) signaling pathways and the modulatory role of 4-PBA-d11.
References
- 1. Suppression of endoplasmic reticulum stress by 4-PBA enhanced atherosclerotic plaque stability via up-regulating CLOCK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Phenylbutyrate Prevents Endoplasmic Reticulum Stress-Mediated Apoptosis Induced by Heatstroke in the Intestines of Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Phenylbutyric acid protects islet β cell against cellular damage induced by glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Essential roles of four-carbon backbone chemicals in the control of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-PBA prevents pressure overload-induced myocardial hypertrophy and interstitial fibrosis by attenuating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Phenylbutyric acid reduces endoplasmic reticulum stress, trypsin activation, and acinar cell apoptosis while increasing secretion in rat pancreatic acini - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-PBA inhibits hypoxia-induced lipolysis in rat adipose tissue and lipid accumulation in the liver through regulating ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 4-Phenylbutyric acid, a potent endoplasmic reticulum stress inhibitor, attenuates the severity of collagen-induced arthritis in mice via inhibition of proliferation and inflammatory responses of synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 4-Phenylbutyric Acid-d11
Welcome to the technical support center for 4-Phenylbutyric Acid-d11 (4-PBA-d11). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of 4-PBA-d11, with a particular focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterated form of 4-Phenylbutyric Acid (4-PBA). The deuterium labeling makes it suitable for use as an internal standard in quantitative mass spectrometry-based studies, such as pharmacokinetic and metabolic profiling. Like its non-deuterated counterpart, 4-PBA-d11 is investigated for its role as a chemical chaperone that can help alleviate endoplasmic reticulum (ER) stress and as a histone deacetylase (HDAC) inhibitor.
Q2: What are the main challenges when working with this compound?
A2: The primary challenge researchers face is related to its solubility, particularly in aqueous solutions and cell culture media at high concentrations. Incomplete dissolution or precipitation of the compound can lead to inaccurate experimental results.
Q3: How should I store this compound powder and its stock solutions?
A3: The solid powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide: Solubility Issues
This guide provides step-by-step instructions to address common solubility problems with this compound.
Issue 1: The compound is not dissolving in my desired solvent.
Possible Causes:
-
Inappropriate solvent choice.
-
Insufficient solvent volume for the desired concentration.
-
Low temperature of the solvent.
Solutions:
-
Solvent Selection:
-
For high concentrations, consider using organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol.
-
For aqueous solutions, solubility can be limited. Using the sodium salt of 4-PBA-d11 can significantly improve water solubility.
-
-
Increase Solvent Volume:
-
Try dissolving a smaller amount of the compound in the same volume of solvent to achieve a lower, more soluble concentration.
-
-
Gentle Heating:
-
Warming the solution to 37-42°C can aid in dissolution, particularly for aqueous solutions and cell culture media.[2]
-
-
Sonication:
-
Briefly sonicating the solution can help to break up aggregates and promote dissolution.
-
Issue 2: The compound precipitates out of solution after initial dissolution.
Possible Causes:
-
The solution is supersaturated.
-
Changes in temperature or pH upon storage or addition to experimental media.
-
Interaction with components in complex media.
Solutions:
-
pH Adjustment:
-
4-PBA is an acidic compound. For aqueous solutions, adjusting the pH to slightly alkaline (pH > 7.4) can improve and maintain solubility. The addition of an equimolar amount of NaOH can help to fully dissolve the compound in aqueous media.[2]
-
-
Maintain Temperature:
-
If the compound was dissolved with heating, ensure that the solution is maintained at that temperature until it is further diluted in your experimental system.
-
-
Prepare Fresh Solutions:
-
Due to the potential for precipitation over time, it is best to prepare solutions fresh before each experiment.
-
-
Dilution into Final Medium:
-
When diluting a concentrated stock (e.g., in DMSO) into an aqueous medium, add the stock solution dropwise while vortexing the medium to ensure rapid and even dispersal. This can prevent localized high concentrations that may lead to precipitation.
-
Quantitative Solubility Data
The following tables summarize the solubility of 4-Phenylbutyric Acid and its deuterated form in various solvents.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 25 mM | Data for the sodium salt of 4-PBA-d11.[3] |
| Water | 100 mM | Data for the sodium salt of 4-PBA-d11.[3] |
Table 2: Solubility of 4-Phenylbutyric Acid (Non-deuterated)
| Solvent | Concentration | Conditions | Notes |
| Water | 5.3 g/L (~32.3 mM) | 40°C | [4] |
| Cell Culture Media | 10 mM | 37°C with shaking and equimolar NaOH | [2] |
| Ultra-pure Water | 31.25 mM | 42°C with shaking for 60-90 min | [2] |
| Methanol | Slightly soluble | - | [4] |
| Chloroform | Slightly soluble | - | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM 4-PBA-d11 Solution in Cell Culture Medium
This protocol is adapted from a method used for the non-deuterated form and is likely applicable to 4-PBA-d11.[2]
Materials:
-
This compound powder
-
Cell culture medium (e.g., DMEM)
-
1 M Sodium Hydroxide (NaOH) solution
-
Sterile conical tube
-
Water bath or incubator shaker set to 37°C
Procedure:
-
Weigh the appropriate amount of 4-PBA-d11 powder to achieve a final concentration of 10 mM in your desired volume of cell culture medium.
-
Add the powder to the cell culture medium in a sterile conical tube.
-
Add an equimolar amount of 1 M NaOH solution to the medium.
-
Incubate the tube at 37°C with shaking (e.g., 300 RPM) until the powder is completely dissolved (typically less than one hour).
-
Sterile-filter the solution through a 0.22 µm filter before use in cell culture experiments.
Protocol 2: Preparation of a High-Concentration Stock Solution in an Organic Solvent
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh the appropriate amount of 4-PBA-d11 powder to prepare a stock solution (e.g., 25 mM).
-
Add the corresponding volume of DMSO to the powder in a sterile microcentrifuge tube.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
Signaling Pathways and Experimental Workflows
Mechanism of Action of 4-Phenylbutyric Acid
4-Phenylbutyric acid exerts its effects through multiple mechanisms, primarily as a chemical chaperone and a histone deacetylase (HDAC) inhibitor. These actions lead to the modulation of several cellular signaling pathways.
References
Technical Support Center: Quantification of 4-Phenylbutyric Acid (4-PBA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing a deuterated internal standard for the quantification of 4-phenylbutyric acid (4-PBA) by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide
Matrix effects, primarily from phospholipids in plasma, are a common challenge in the bioanalysis of 4-PBA. These effects can lead to ion suppression or enhancement, impacting the accuracy and precision of quantification. A deuterated internal standard (IS), such as d9-4-PBA, is crucial for mitigating these effects, as it co-elutes with the analyte and experiences similar matrix-induced changes. However, issues can still arise.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) for 4-PBA and/or IS | - Secondary interactions with residual silanols on the HPLC column.[1] - Column contamination or degradation. - Inappropriate mobile phase pH. | - Use a column with end-capping to minimize silanol interactions.[1] - Adjust mobile phase pH; for acidic compounds like 4-PBA, a lower pH can improve peak shape. - Employ a guard column and ensure proper sample clean-up to protect the analytical column. - If tailing persists, consider a different stationary phase chemistry. |
| High Variability in Analyte/IS Response | - Inconsistent matrix effects between samples. - Inefficient or inconsistent sample preparation. - Analyte or IS instability during sample processing or storage. | - Optimize the sample preparation method to effectively remove phospholipids (e.g., using supported liquid extraction or specialized phospholipid removal plates). - Ensure consistent timing and temperature during all sample preparation steps. - Perform stability tests of 4-PBA and the deuterated standard in the biological matrix under intended storage and processing conditions. |
| Low Analyte and/or IS Signal (Ion Suppression) | - Co-elution of phospholipids or other matrix components that compete for ionization. - Suboptimal ionization source parameters. | - Improve chromatographic separation to resolve 4-PBA and the IS from the bulk of matrix components. - Enhance sample clean-up to remove interfering substances. - Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature) for 4-PBA and its deuterated standard. |
| Inconsistent Internal Standard Recovery | - Inefficient or variable extraction of the deuterated standard. - Degradation of the deuterated standard during sample processing. | - Ensure the chosen extraction method is suitable for both 4-PBA and its deuterated analogue. - Verify the stability of the deuterated standard in all solvents and under all conditions used during the extraction process. |
| Calibration Curve Fails to Meet Acceptance Criteria | - Matrix effects impacting the calibration standards differently than the quality control (QC) samples. - Inaccurate preparation of calibration standards or IS spiking solutions. - Non-linearity due to detector saturation at high concentrations. | - Prepare calibration standards in the same biological matrix as the study samples. - Carefully verify the concentrations of all stock and working solutions. - If detector saturation is suspected, extend the calibration range with lower concentration points or dilute samples with high concentrations. |
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard recommended for 4-PBA quantification?
A deuterated internal standard, such as d9-4-PBA, is the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to 4-PBA, it behaves similarly during sample extraction and chromatographic separation. Crucially, it experiences nearly identical ion suppression or enhancement effects in the mass spectrometer's ion source. By calculating the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to more accurate and precise quantification.
Q2: What are the primary sources of matrix effects in plasma samples for 4-PBA analysis?
The most significant source of matrix effects in plasma is phospholipids from cell membranes. These molecules can co-elute with 4-PBA and its deuterated standard, suppressing their ionization and leading to inaccurate results. Other endogenous components like salts, proteins, and metabolites can also contribute to matrix effects.
Q3: What sample preparation techniques are most effective at minimizing matrix effects for 4-PBA?
While simple protein precipitation is fast, it is often insufficient for removing phospholipids.[2] More effective techniques include:
-
Supported Liquid Extraction (SLE): This technique offers a good balance of cleanup efficiency and ease of use.
-
Solid-Phase Extraction (SPE): SPE can provide very clean extracts but often requires more method development.
-
Phospholipid Removal Plates: These are specialized plates that selectively remove phospholipids from the sample extract.
Q4: Can I use a different internal standard if a deuterated one is not available?
While a deuterated internal standard is strongly preferred, a structural analog can be used if a deuterated version is unavailable. However, it is important to validate that the analog behaves similarly to 4-PBA in terms of extraction recovery and chromatographic retention, and that it is not subject to different matrix effects. The paper on 4-PBA quantification in cell culture media utilized 4-(4-Nitrophenyl)-Butyric Acid as an internal standard.[3]
Q5: My 4-PBA peak is tailing. What are the first things I should check?
Peak tailing for an acidic compound like 4-PBA is often due to interactions with the stationary phase.[1] Check the following:
-
Mobile Phase pH: Ensure the pH is low enough to keep 4-PBA in its protonated form.
-
Column Health: A contaminated guard column or a void at the head of the analytical column can cause tailing.
-
Secondary Interactions: If using an older column, consider one with better end-capping to reduce silanol interactions.
Experimental Protocol: Quantification of 4-PBA in Human Plasma
This protocol is a representative method for the simultaneous quantification of 4-PBA and its metabolites in human plasma using a deuterated internal standard.
1. Preparation of Standards and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of 4-PBA and the deuterated internal standard (e.g., d11-PBA) in methanol.
-
Working Solutions: Prepare serial dilutions of the 4-PBA stock solution in methanol:water (1:1, v/v) to create working standards for the calibration curve. Prepare a separate working solution for the deuterated internal standard.
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standards to create calibration standards at a minimum of six different concentration levels and QC samples at low, medium, and high concentrations.
2. Sample Preparation (Protein Precipitation)
-
Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.
-
Add the deuterated internal standard working solution.
-
Add a protein precipitation agent (e.g., acetonitrile or methanol) at a ratio of 3:1 (v/v) to the plasma volume.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Parameters
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing an additive like formic acid to improve peak shape and ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion mode using selected reaction monitoring (SRM).
-
SRM Transitions:
-
4-PBA: Monitor the transition from the deprotonated molecule [M-H]⁻ to a characteristic product ion.
-
Deuterated 4-PBA: Monitor the corresponding transition for the deuterated internal standard.
-
4. Data Analysis
-
Integrate the peak areas for 4-PBA and the deuterated internal standard.
-
Calculate the peak area ratio of 4-PBA to the deuterated internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of 4-PBA in the unknown samples and QCs from the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for a 4-PBA bioanalytical method.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.8 - 1.0 µg/mL in plasma |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 80% |
Note: These values are illustrative and may vary depending on the specific method and laboratory.[4]
Visualizations
Caption: Experimental workflow for 4-PBA quantification.
Caption: The principle of matrix effects in the ion source.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Calculating the correct concentration of 4-Phenylbutyric Acid-d11
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately calculating and preparing solutions of 4-Phenylbutyric Acid-d11 (4-PBA-d11).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (4-PBA-d11) is a deuterated form of 4-Phenylbutyric Acid (4-PBA).[1] In research, it is primarily used as a stable isotope-labeled internal standard for the quantification of 4-PBA in biological samples using mass spectrometry (GC-MS or LC-MS).[2][3][4] The deuterium labeling provides a distinct mass difference, allowing it to be differentiated from the unlabeled analyte while having nearly identical chemical and physical properties.[5]
Q2: What are the key chemical properties of this compound?
Accurate concentration calculations require precise information about the compound's properties. Key data for 4-PBA-d11 is summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [6][7] |
| CAS Number | 358730-86-6 | [6][7][8] |
| Molecular Formula | C₁₀HD₁₁O₂ | [6][7] |
| Molecular Weight | 175.27 g/mol | [6][7][9] |
| Appearance | Solid | [10] |
| Isotopic Purity | ≥98 atom % D | [10] |
Q3: How should I store this compound powder and its solutions?
For long-term stability, the solid powder should be stored at -20°C.[11] Once dissolved into a stock solution, it is recommended to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][12] These stock solutions are typically stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1][12]
Troubleshooting Guide
Issue 1: Incorrect final concentration of my 4-PBA-d11 solution.
An inaccurate final concentration can significantly impact experimental results, especially when used as an internal standard.
Possible Causes & Solutions:
-
Inaccurate Weighing: Ensure your balance is properly calibrated before weighing the solid 4-PBA-d11. Use an analytical balance for precise measurements.
-
Calculation Errors: Double-check your calculations for determining the mass of 4-PBA-d11 needed. A common formula is: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Incomplete Dissolution: Ensure all the solid has completely dissolved in the solvent before bringing the solution to its final volume. Sonication can aid in dissolution.
-
Solvent Evaporation: Keep the container sealed as much as possible during preparation to prevent solvent evaporation, which would increase the concentration.
Issue 2: The 4-PBA-d11 is not dissolving in my chosen solvent.
Solubility issues can prevent the preparation of a homogenous stock solution.
Possible Causes & Solutions:
-
Incorrect Solvent: While 4-PBA-d11 is soluble in DMSO, for some applications, other solvents like methanol or ethanol might be used.[11] For aqueous solutions, the sodium salt form, Sodium 4-Phenylbutyrate-d11, has much higher water solubility.[2]
-
Low Temperature: The dissolution process may be slower at lower temperatures. Allow the solvent and compound to reach room temperature before mixing.
-
Concentration Too High: You may be attempting to prepare a solution that is above the solubility limit of 4-PBA-d11 in that specific solvent. Try preparing a more dilute stock solution.
-
Insufficient Mixing: Ensure vigorous mixing. Vortexing or sonicating the solution can help to break up any clumps and facilitate dissolution.
Issue 3: I am seeing unexpected peaks in my mass spectrometry analysis.
Contamination can interfere with the accurate quantification of your analyte.
Possible Causes & Solutions:
-
Contaminated Solvent: Use high-purity, LC-MS grade solvents to prepare your solutions.
-
Improper Storage: Store solutions in clean, tightly sealed vials to prevent contamination from the environment.
-
Cross-Contamination: Use separate, clean labware for preparing your internal standard and your analyte solutions.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution of 4-PBA-d11 in DMSO
This protocol outlines the steps to prepare a stock solution that can be further diluted for use as an internal standard.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), LC-MS grade
-
Analytical balance
-
Volumetric flask (e.g., 1 mL or 5 mL)
-
Micropipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 1 mg/mL solution, you will need 1 mg of 4-PBA-d11.
-
Weigh the 4-PBA-d11: Carefully weigh 1 mg of the solid 4-PBA-d11 using a calibrated analytical balance.
-
Transfer to volumetric flask: Transfer the weighed powder into a 1 mL volumetric flask.
-
Add solvent: Add approximately 0.8 mL of DMSO to the flask.
-
Dissolve the compound: Vortex the solution until the solid is completely dissolved. If necessary, place the flask in a sonicator bath for a few minutes to aid dissolution.
-
Bring to final volume: Once completely dissolved, add DMSO to the flask until the bottom of the meniscus reaches the 1 mL mark.
-
Homogenize: Cap the flask and invert it several times to ensure the solution is homogenous.
-
Storage: Aliquot the stock solution into smaller volumes in appropriate vials and store at -20°C or -80°C.
Visualizations
Caption: A flowchart illustrating the key steps for preparing a stock solution of 4-PBA-d11.
Caption: A diagram showing a two-step serial dilution from a stock solution to a working standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Page loading... [wap.guidechem.com]
- 9. This compound | LGC Standards [lgcstandards.com]
- 10. 4-Phenylbutyric-d11 acid 98 atom % D, 98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 11. This compound (4-PBA-d11; Benzenebutyric acid-d11) | Virus Protease | 358730-86-6 | Invivochem [invivochem.com]
- 12. medchemexpress.com [medchemexpress.com]
Reducing ion suppression for 4-PBA analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the analysis of 4-phenylbutyric acid (4-PBA) by LC-MS.
Troubleshooting Guides & FAQs
This section addresses specific issues related to ion suppression in 4-PBA analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in 4-PBA analysis?
A: Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest, in this case, 4-PBA, is reduced due to the presence of other co-eluting molecules in the sample matrix.[1][2] These interfering compounds can compete with 4-PBA for ionization in the MS source, leading to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] This is a significant concern as it can lead to underestimation of the true concentration of 4-PBA in the sample.
Q2: What are the common sources of ion suppression in 4-PBA analysis?
A: Common sources of ion suppression in 4-PBA analysis, particularly in biological matrices, include:
-
Cell Culture Media Components: Media such as DMEM and NeuroBasal-A are rich in salts, amino acids, vitamins, and proteins, which can all interfere with 4-PBA ionization.
-
Plasma Proteins: High abundance proteins in plasma can cause significant ion suppression.
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in plasma and serum samples.
-
Salts and Buffers: Non-volatile salts from buffers used in sample preparation can crystallize in the MS source and suppress the signal.
Q3: How can I detect ion suppression in my 4-PBA analysis?
A: A common method to detect and assess the extent of ion suppression is the post-column infusion experiment . In this technique, a constant flow of a 4-PBA standard solution is introduced into the LC flow after the analytical column and before the mass spectrometer. A blank matrix sample (a sample without 4-PBA) is then injected. Any dip in the constant 4-PBA signal at the retention time of interfering matrix components indicates ion suppression.
Troubleshooting Common Problems
Problem 1: Low or no 4-PBA signal in my samples.
-
Possible Cause: Significant ion suppression from the sample matrix.
-
Troubleshooting Steps:
-
Evaluate your sample preparation method. If using a simple protein precipitation, consider a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components.
-
Optimize your chromatography. Ensure that 4-PBA is chromatographically separated from the bulk of the matrix components. Adjusting the gradient or using a different column chemistry can help. For instance, a phenyl-based column may offer better retention and separation for 4-PBA than a standard C18 column, which can sometimes exhibit peak tailing for this analyte.
-
Dilute your sample. A simple dilution of the sample can sometimes reduce the concentration of interfering matrix components to a level where they no longer cause significant ion suppression.
-
Check your ionization source. Ensure the mass spectrometer's ionization source is clean and operating optimally.
-
Problem 2: Poor reproducibility of 4-PBA quantification.
-
Possible Cause: Variable ion suppression between samples.
-
Troubleshooting Steps:
-
Use a stable isotope-labeled internal standard (SIL-IS). A SIL-IS for 4-PBA (e.g., d11-PBA) is the most effective way to compensate for variable matrix effects. The SIL-IS co-elutes with 4-PBA and experiences the same degree of ion suppression, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio.
-
Improve sample cleanup. Inconsistent sample preparation can lead to varying levels of matrix components in the final extract. Ensure your sample preparation protocol is robust and consistently executed. SPE can often provide more consistent sample cleanup than LLE or protein precipitation.
-
Data Presentation
The choice of sample preparation is critical in minimizing ion suppression. Below is a summary of quantitative data on the performance of different sample preparation methods for 4-PBA analysis in various matrices.
Table 1: Comparison of Sample Preparation Methods for 4-PBA Analysis
| Matrix | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Key Considerations |
| Cell Culture Media (DMEM) | Protein Precipitation (Methanol) | >90% | ~70.7% (Suppression) | Simple and fast, but may result in significant ion suppression. |
| Cell Culture Media (NeuroBasal-A) | Protein Precipitation (Methanol) | >90% | ~103.5% (Enhancement) | Demonstrates that matrix effects can be matrix-specific. |
| Plasma | Protein Precipitation (Acetonitrile) | >80% (for acidic drugs) | High potential for ion suppression | Quickest method, but least effective at removing interferences. |
| Plasma | Liquid-Liquid Extraction (LLE) | Variable | Moderate ion suppression | More effective than PPT at removing salts and some polar interferences. |
| Plasma | Solid-Phase Extraction (SPE) | >90% (for acidic drugs) | Minimal ion suppression | Most effective for removing a broad range of interferences, leading to cleaner extracts and reduced ion suppression. |
Data for cell culture media is from Villani et al., 2023. Data for plasma is based on general principles for acidic drug analysis and may vary for 4-PBA.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Sample Preparation of Cell Culture Media (Protein Precipitation)
This protocol is adapted from Villani et al., 2023.
-
To 50 µL of cell culture medium, add 150 µL of ice-cold methanol containing the internal standard (e.g., 4-(4-Nitrophenyl)-butyric acid).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS analysis.
2. Sample Preparation of Plasma (Solid-Phase Extraction - General Protocol for Acidic Drugs)
This is a general protocol for acidic drugs and should be optimized for 4-PBA.
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 100 µL of plasma, add 100 µL of 2% phosphoric acid and the internal standard. Vortex and load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the 4-PBA and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Analysis: Vortex and inject into the LC-MS system.
Mandatory Visualizations
Diagram 1: Troubleshooting Workflow for Low 4-PBA Signal
Caption: A logical workflow for troubleshooting low signal intensity in 4-PBA analysis.
Diagram 2: Signaling Pathway of Ion Suppression in ESI-MS
Caption: The mechanism of ion suppression in electrospray ionization mass spectrometry.
References
- 1. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues with 4-Phenylbutyric Acid-d11
Welcome to the technical support center for 4-Phenylbutyric Acid-d11 (4-PBA-d11). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of 4-PBA-d11 in analytical assays, particularly focusing on challenges related to calibration curve development in LC-MS/MS methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the quantitative analysis of 4-Phenylbutyric Acid (4-PBA) using its deuterated internal standard, 4-PBA-d11.
Q1: My calibration curve for 4-PBA using 4-PBA-d11 is non-linear, especially at higher concentrations. What are the potential causes and solutions?
A1: Non-linearity in calibration curves when using a deuterated internal standard is a common issue that can arise from several factors. Here’s a breakdown of potential causes and troubleshooting steps:
Potential Causes:
-
Isotopic Contribution/Crosstalk: At high concentrations of 4-PBA, the natural abundance of isotopes (e.g., ¹³C) in the analyte can contribute to the signal of the deuterated internal standard, 4-PBA-d11. This interference can artificially alter the analyte/internal standard peak area ratio, leading to a curve that flattens at the top. Similarly, if the 4-PBA-d11 internal standard contains a small percentage of the non-deuterated (d0) form, it can contribute to the analyte signal, affecting linearity, especially at the lower end of the curve.[1][2][3][4]
-
Detector Saturation: The mass spectrometer detector has a limited linear dynamic range. At high analyte concentrations, either the analyte or the internal standard signal (or both) might exceed this range, leading to a non-linear response.[3]
-
Differential Matrix Effects: Ideally, the analyte and its deuterated internal standard co-elute and experience the same degree of ion suppression or enhancement from the sample matrix. However, slight differences in chromatographic retention times between 4-PBA and 4-PBA-d11 can cause them to elute in regions with varying matrix effects, leading to a non-proportional response.[5][6]
-
Ion Source Saturation: At high concentrations, competition for ionization in the mass spectrometer's ion source can occur between the analyte and the internal standard, leading to a non-linear relationship between concentration and response.[7]
-
Concentration Mismatch between Analyte and Internal Standard: A significant disparity between the concentration of the analyte and the fixed concentration of the internal standard can exacerbate non-linearity issues.[3][8]
Troubleshooting Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. myadlm.org [myadlm.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. why internal standards? - Chromatography Forum [chromforum.org]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Impact of 4-Phenylbutyric Acid-d11 on assay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 4-Phenylbutyric Acid-d11 (4-PBA-d11).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (4-PBA-d11) is the deuterium-labeled version of 4-Phenylbutyric acid (4-PBA). Its primary application is as an internal standard for the quantification of 4-PBA in biological samples using mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] 4-PBA itself is a histone deacetylase (HDAC) inhibitor and a chemical chaperone that helps alleviate endoplasmic reticulum (ER) stress, making it a subject of research in cancer, neurodegenerative diseases, and infections.[3][4][5][6][7]
Q2: How should 4-PBA-d11 be stored to ensure its stability?
For long-term stability, 4-PBA-d11 should be stored as a solid at -20°C.[1] Under these conditions, it is stable for at least four years.[1] Stock solutions can be prepared in solvents like DMSO. Once in solution, it is recommended to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3] Aqueous solutions are not recommended for storage for more than one day.[8]
Q3: I am observing low recovery of 4-PBA-d11 in my cell culture experiments. What could be the cause?
Low recovery of 4-PBA, and by extension its deuterated analog, in cell culture experiments can be due to its adsorption to plasticware.[9][10] Although 4-PBA is an acidic drug that should be repelled by the negatively charged surfaces of treated polystyrene dishes, some apparent loss has been observed over incubation periods.[9][10]
Troubleshooting Steps:
-
Pre-treatment of plasticware: Consider pre-rinsing plates with the cell culture medium to saturate non-specific binding sites.
-
Use of low-binding plates: If the issue persists, using commercially available low-protein-binding microplates may be beneficial.
-
Quantification at different time points: Measure the concentration of 4-PBA-d11 at the beginning and end of your experiment to quantify any loss due to adsorption.
-
Material testing: Perform preliminary adsorption assays with different types of plasticware (e.g., polystyrene, polypropylene) to identify the most suitable material for your experiments.[9]
Q4: My chromatographic peaks for 4-PBA-d11 are showing significant tailing. How can I improve the peak shape?
Peak tailing for 4-PBA can be an issue, likely due to its interaction with free silanol groups on the silica surface of C18 columns.[9]
Troubleshooting Steps:
-
Column Selection: Consider using a different stationary phase. Phenyl-based columns, such as a PFP (Pentafluorophenyl) column, have shown better resolution and peak shape for 4-PBA.[9]
-
Mobile Phase Optimization: Adjusting the mobile phase composition can help. Ensure the pH is appropriate to maintain the analyte in a consistent ionic state. The use of formic acid (0.1%) in the mobile phase is common.[11]
-
Temperature Control: Maintaining a constant column temperature, for example at 40°C, can reduce variability and improve peak symmetry.[9]
Troubleshooting Guides
Guide 1: Inconsistent Quantification in LC-MS/MS Assays
Problem: High variability in the quantification of 4-PBA using 4-PBA-d11 as an internal standard.
| Potential Cause | Troubleshooting Action |
| Improper Storage/Handling of Stock Solutions | Ensure 4-PBA-d11 stock solutions are stored at the recommended temperature (-20°C or -80°C) and avoid multiple freeze-thaw cycles by preparing aliquots.[3] |
| Matrix Effects | Dilute the sample to minimize matrix interference. Optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering substances. |
| Inconsistent Internal Standard Spiking | Ensure precise and consistent addition of the 4-PBA-d11 internal standard to all samples and calibrators. Use a calibrated pipette and verify its accuracy. |
| Metabolism of 4-PBA | Be aware that 4-PBA is metabolized to phenylacetate (PAA).[9][10] If your assay is not specific, this could interfere. Ensure your chromatographic method separates 4-PBA from its metabolites. |
| LC System Variability | Equilibrate the LC system thoroughly before starting the analytical run. Monitor system pressure for any unusual fluctuations. |
Guide 2: Poor Sensitivity in Mass Spectrometry Detection
Problem: Low signal intensity for 4-PBA-d11.
| Potential Cause | Troubleshooting Action |
| Suboptimal Ionization | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). Negative ionization mode is typically used for 4-PBA.[2] |
| Incorrect Mass Transition Monitoring | Verify the precursor and product ion masses for 4-PBA-d11 in your multiple reaction monitoring (MRM) method. |
| Sample Adsorption | As mentioned in the FAQs, 4-PBA can adsorb to plasticware.[9][10] Minimize sample transfer steps and consider using low-binding consumables. |
| Inefficient Sample Extraction | Optimize the extraction procedure to ensure high recovery of the analyte from the sample matrix. Test different extraction solvents and pH conditions. Recoveries for plasma and tissues have been reported to be higher than 81%.[2] |
Experimental Protocols
Protocol 1: Quantification of 4-PBA in Cell Culture Media by LC-HRMS
This protocol is adapted from a method for quantifying 4-PBA in cell culture media.[9][11]
1. Sample Preparation: a. To 100 µL of cell culture medium, add 10 µL of internal standard working solution (e.g., 4-(4-Nitrophenyl)-Butyric Acid or 4-PBA-d11). b. Add 200 µL of acetonitrile to precipitate proteins. c. Vortex for 1 minute. d. Centrifuge at 14,000 rpm for 10 minutes. e. Transfer the supernatant to an autosampler vial for analysis.
2. LC-HRMS Conditions:
| Parameter | Value |
| Column | Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.300 mL/min |
| Injection Volume | 5 µL |
| Gradient | Step gradient (specifics to be optimized for your system) |
| Ionization Mode | Negative ESI |
| Mass Acquisition | Selected Ion Monitoring (SIM) |
3. Data Analysis: a. Calculate the peak area ratio of the analyte to the internal standard. b. Generate a calibration curve using standards of known concentrations. c. Determine the concentration of 4-PBA in the samples from the calibration curve.
Diagrams
Caption: Experimental workflow for the quantification of 4-PBA.
Caption: Troubleshooting logic for assay variability.
Caption: Simplified signaling pathways of 4-PBA.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 4-phenylbutyric acid-Identity crisis; can it act as a translation inhibitor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Validating an LC-MS Method for 4-Phenylbutyric Acid With and Without a Deuterated Internal Standard
A robust and reliable bioanalytical method is the cornerstone of successful drug development. For quantitative analysis using Liquid Chromatography-Mass Spectrometry (LC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is widely considered the gold standard. This guide provides a comparative overview of validating an LC-MS method for the quantification of 4-Phenylbutyric Acid (4-PBA) in human plasma, both with and without the use of its deuterated analog, 4-Phenylbutyric Acid-d11, as an internal standard. By presenting supporting experimental data and detailed protocols, we aim to illustrate the significant advantages of employing a SIL-IS in achieving a highly accurate and precise bioanalytical method.
The validation of a bioanalytical method is a critical process that demonstrates its suitability for its intended purpose.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation.[2] These guidelines outline key parameters that must be assessed to ensure the reliability of the data generated.[3][4][5] This comparison will focus on these pivotal validation parameters to highlight the impact of using this compound.
The Role of an Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards and quality control (QC) samples.[6][7] Its primary function is to correct for variability that can be introduced during various stages of the analytical process, such as sample preparation, injection volume inconsistencies, and fluctuations in the mass spectrometer's response.[8][9] A stable isotope-labeled internal standard, like this compound, is the ideal choice as it co-elutes with the analyte and experiences nearly identical ionization efficiency and matrix effects.[8][10]
Comparative Validation Data
The following tables summarize the hypothetical yet representative quantitative data from the validation of an LC-MS method for 4-PBA in human plasma. The data is presented for two scenarios: one utilizing this compound as an internal standard and the other without an internal standard (external standard method).
Table 1: Linearity and Sensitivity
| Parameter | Method with 4-PBA-d11 (IS) | Method without IS | Acceptance Criteria |
| Calibration Range | 10 - 5000 ng/mL | 10 - 5000 ng/mL | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.992 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 10 ng/mL | Signal-to-Noise > 10 |
| LLOQ Accuracy (%) | 98.5 | 92.3 | 80-120% |
| LLOQ Precision (%CV) | 5.2 | 14.8 | ≤ 20% |
Table 2: Accuracy and Precision
| QC Level (ng/mL) | Method with 4-PBA-d11 (IS) | Method without IS | Acceptance Criteria |
| Accuracy (%) | Precision (%CV) | Accuracy (%) | |
| Low QC (LQC - 30) | 102.1 | 4.1 | 94.5 |
| Medium QC (MQC - 2500) | 99.8 | 3.5 | 105.8 |
| High QC (HQC - 4000) | 101.5 | 2.8 | 98.2 |
Table 3: Matrix Effect and Recovery
| Parameter | Method with 4-PBA-d11 (IS) | Method without IS | Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.98 - 1.05 | - | - |
| Matrix Factor (Analyte alone) | - | 0.85 - 1.18 | CV of Matrix Factor ≤ 15% |
| Recovery (%) | 85.2 ± 3.1 | 84.9 ± 8.7 | Consistent and reproducible |
Table 4: Stability
| Stability Test | Method with 4-PBA-d11 (IS) (% Change) | Method without IS (% Change) | Acceptance Criteria |
| Bench-Top (24h, RT) | -2.1 | -8.5 | Within ±15% of nominal concentration |
| Freeze-Thaw (3 cycles) | -3.5 | -11.2 | Within ±15% of nominal concentration |
| Long-Term (-80°C, 30 days) | -4.2 | -13.8 | Within ±15% of nominal concentration |
The data clearly demonstrates that the method employing this compound exhibits superior performance across all key validation parameters. The precision and accuracy are significantly improved, and the variability due to matrix effects and sample processing is effectively mitigated.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established regulatory guidelines.[1][11]
Linearity and Sensitivity
-
Objective: To demonstrate the relationship between the instrument response and the known concentration of the analyte over a specific range.
-
Procedure:
-
Prepare a stock solution of 4-PBA and 4-PBA-d11 in a suitable organic solvent.
-
Spike blank human plasma with the 4-PBA stock solution to create a series of calibration standards (at least 6-8 non-zero concentrations).
-
Add a constant concentration of 4-PBA-d11 solution to all calibration standards (for the IS method).
-
Process the samples using a validated extraction procedure (e.g., protein precipitation or liquid-liquid extraction).
-
Analyze the extracted samples by LC-MS.
-
For the method with IS, plot the peak area ratio of 4-PBA to 4-PBA-d11 against the nominal concentration. For the method without IS, plot the peak area of 4-PBA against the nominal concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²).
-
The LLOQ is the lowest standard on the calibration curve with acceptable accuracy (within 20% of the nominal value) and precision (CV ≤ 20%).[12]
-
Accuracy and Precision
-
Objective: To assess the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).
-
Procedure:
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Analyze at least five replicates of each QC level in three separate analytical runs.
-
Calculate the accuracy as the percentage of the mean calculated concentration to the nominal concentration.
-
Calculate the precision as the coefficient of variation (%CV) of the replicate measurements.
-
Both intra-run (within a single run) and inter-run (across different runs) accuracy and precision should be evaluated.
-
Matrix Effect
-
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and internal standard.
-
Procedure:
-
Obtain blank human plasma from at least six different sources.
-
Prepare three sets of samples:
-
Set A: Neat solution of 4-PBA and 4-PBA-d11 in the reconstitution solvent.
-
Set B: Blank plasma extract spiked with 4-PBA and 4-PBA-d11 post-extraction.
-
Set C: Blank plasma spiked with 4-PBA and 4-PBA-d11 before extraction.
-
-
Calculate the matrix factor (MF) by comparing the peak areas from Set B to Set A.
-
For the method with IS, calculate the IS-normalized MF. The CV of the IS-normalized MF across the different plasma lots should be ≤ 15%.
-
For the method without IS, the CV of the analyte MF should be ≤ 15%.
-
Stability
-
Objective: To determine the stability of the analyte in the biological matrix under different storage and handling conditions.
-
Procedure:
-
Analyze QC samples (LQC and HQC) after subjecting them to the following conditions:
-
Bench-top stability: Kept at room temperature for a specified period (e.g., 24 hours).
-
Freeze-thaw stability: Undergone multiple freeze-thaw cycles (e.g., three cycles from -80°C to room temperature).
-
Long-term stability: Stored at a specified temperature (e.g., -80°C) for an extended period (e.g., 30 days).
-
-
Compare the mean concentrations of the stability samples to those of freshly prepared QC samples. The deviation should be within ±15%.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for the LC-MS method validation process.
Caption: Workflow for LC-MS Method Validation.
Conclusion
The validation of an LC-MS method for the quantification of 4-Phenylbutyric Acid is significantly enhanced by the use of its deuterated internal standard, this compound. The comparative data unequivocally demonstrates that the internal standard method provides superior accuracy, precision, and robustness by effectively compensating for analytical variability. For researchers, scientists, and drug development professionals, the adoption of a stable isotope-labeled internal standard is a critical step in ensuring the generation of high-quality, reliable, and defensible bioanalytical data.
References
- 1. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 4. ema.europa.eu [ema.europa.eu]
- 5. bioanalysisforum.jp [bioanalysisforum.jp]
- 6. nebiolab.com [nebiolab.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. fda.gov [fda.gov]
- 12. Bioanalytical method validation emea | PPTX [slideshare.net]
A Head-to-Head Battle of Internal Standards: 4-Phenylbutyric Acid-d11 vs. Its Alternatives in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 4-Phenylbutyric Acid (4-PBA), the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the widely used deuterated internal standard, 4-Phenylbutyric Acid-d11 (4-PBA-d11), with a common analog alternative, 4-(4-Nitrophenyl)-Butyric Acid (NPBA), supported by experimental data and detailed methodologies.
In the realm of quantitative mass spectrometry, the ideal internal standard (IS) is a non-endogenous, stable, and chemically similar compound to the analyte of interest. It is added at a known concentration to all samples, calibrators, and quality controls to correct for variability in sample preparation, chromatography, and ionization. The gold standard is often considered to be a stable isotope-labeled (SIL) version of the analyte, such as 4-PBA-d11. However, practical considerations, primarily cost, often lead researchers to consider alternative, non-labeled analogs like NPBA.
This guide will delve into the performance characteristics of both 4-PBA-d11 and NPBA, presenting a clear comparison to aid in the selection of the most suitable internal standard for your specific analytical needs.
Performance Data at a Glance: 4-PBA-d11 vs. NPBA
The following tables summarize the key performance metrics for analytical methods utilizing either 4-PBA-d11 or NPBA as an internal standard for the quantification of 4-PBA. It is important to note that the data is compiled from different studies and direct head-to-head comparative studies are limited.
Table 1: Performance Characteristics of an LC-HRMS Method Using 4-(4-Nitrophenyl)-Butyric Acid (NPBA) as an Internal Standard for 4-PBA Quantification in Cell Culture Media (Neurobasal A and DMEM).[1]
| Parameter | Neurobasal A (NBA) Matrix | Dulbecco's Modified Eagle Medium (DMEM) Matrix |
| Linearity Range | 0.38 - 24 µM | 0.38 - 24 µM |
| Coefficient of Determination (r²) | > 0.99 | > 0.99 |
| Intra-day Precision (%RSD) | ≤ 15% | ≤ 15% |
| Inter-day Precision (%RSD) | ≤ 15% | ≤ 15% |
| Accuracy (within-run) | Within ±15% of nominal | Within ±15% of nominal |
| Accuracy (between-run) | Within ±15% of nominal | Within ±15% of nominal |
| Mean Recovery | 92.5% - 114.2% | 92.5% - 114.2% |
| Matrix Effect | Not specified | Not specified |
Table 2: Performance Characteristics of an LC-MS/MS Method Using this compound (d11-PBA) as an Internal Standard for 4-PBA Quantification in Plasma and various mouse tissues.
| Parameter | Performance |
| Recovery | > 81% |
| Inter-day and Intra-day Precision | Within ±15% |
| Accuracy | Within ±15% |
The Rationale Behind the Standard: Why Choose Deuterated?
Stable isotope-labeled internal standards like 4-PBA-d11 are generally the preferred choice in mass spectrometry-based quantification for several key reasons:
-
Similar Physicochemical Properties: 4-PBA-d11 has nearly identical chemical and physical properties to the unlabeled 4-PBA. This ensures that it behaves similarly during sample extraction, cleanup, and chromatographic separation, leading to more accurate correction for any losses or variations.
-
Co-elution: Ideally, the SIL-IS co-elutes with the analyte. This is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the biological matrix. Since both the analyte and the IS are in the same environment at the same time in the mass spectrometer's source, any suppression or enhancement of the signal should affect both equally.
-
High Specificity: The mass difference between 4-PBA and 4-PBA-d11 allows for their distinct detection by the mass spectrometer, eliminating the risk of isobaric interferences from endogenous compounds that might be present at the same nominal mass as a non-labeled IS.
However, the synthesis of deuterated standards is often complex and costly, which can be a significant drawback for high-throughput screening or budget-constrained research.
The Analog Alternative: A Cost-Effective Compromise
Structural analogs, such as 4-(4-Nitrophenyl)-Butyric Acid (NPBA), offer a more affordable alternative to SIL-IS. NPBA is structurally similar to 4-PBA, containing the same butyric acid side chain, which can lead to comparable extraction and chromatographic behavior. The addition of a nitro group provides a sufficient mass shift for distinct detection.
The primary trade-off with using an analog IS is the potential for differential matrix effects. Because the analog and the analyte are not chemically identical, they may not experience the same degree of ionization suppression or enhancement, which can lead to inaccuracies in quantification. Furthermore, their chromatographic retention times may differ, meaning they are not exposed to the exact same microenvironment within the ion source.
One study explicitly stated that they selected NPBA as a less expensive alternative to the deuterated 4-PBA analog.[1]
Experimental Methodologies
Below are detailed protocols for the quantification of 4-PBA using both 4-PBA-d11 and NPBA as internal standards, as adapted from published literature.
Experimental Protocol 1: LC-HRMS Quantification of 4-PBA using NPBA as an Internal Standard in Cell Culture Media.[1]
This method was developed for the quantification of 4-PBA in NeuroBasal-A (NBA) and Dulbecco's Modified Eagle Medium (DMEM).
1. Sample Preparation:
-
To 100 µL of cell culture medium, add 10 µL of a 10 µM NPBA internal standard solution in methanol.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% water with 0.1% formic acid).
2. Liquid Chromatography:
-
Column: Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm)
-
Column Temperature: 40°C
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Flow Rate: 0.300 mL/min
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-8 min: Hold at 95% B
-
8-8.5 min: Linear gradient to 5% B
-
8.5-10.5 min: Hold at 5% B (re-equilibration)
-
-
Injection Volume: 10 µL
3. High-Resolution Mass Spectrometry:
-
Instrument: Q Exactive™ Hybrid Quadrupole-Orbitrap™ Mass Spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions:
-
4-PBA: m/z 163.0764
-
NPBA (IS): m/z 208.0615
-
-
Resolution: 70,000
Experimental Protocol 2: LC-MS/MS Quantification of 4-PBA using 4-PBA-d11 as an Internal Standard in Plasma.
This is a representative protocol based on common practices for bioanalytical methods.
1. Sample Preparation:
-
To 50 µL of plasma sample, add 10 µL of 4-PBA-d11 internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. Liquid Chromatography:
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Column Temperature: 45°C
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A suitable gradient to achieve separation of 4-PBA from matrix components.
3. Tandem Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
4-PBA: Precursor ion (e.g., m/z 163.1) -> Product ion (e.g., m/z 119.1)
-
4-PBA-d11 (IS): Precursor ion (e.g., m/z 174.1) -> Product ion (e.g., m/z 124.1)
-
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context of 4-PBA, the following diagrams are provided.
Caption: A generalized workflow for the quantitative analysis of 4-Phenylbutyric Acid using an internal standard.
References
Cross-Validation of 4-PBA Assays: A Comparative Guide Using 4-Phenylbutyric Acid-d11 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and metabolic studies of 4-phenylbutyric acid (4-PBA), the accuracy and reliability of analytical methods are paramount. This guide provides a comprehensive comparison of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of 4-PBA in biological matrices, with a focus on the use of 4-Phenylbutyric Acid-d11 (4-PBA-d11) as an internal standard. The validation of these bioanalytical methods is crucial for ensuring data integrity and is guided by regulatory bodies such as the FDA and EMA.[1]
Comparative Performance of 4-PBA Assays
The following tables summarize the performance characteristics of different LC-MS/MS-based assays for 4-PBA quantification. The use of a stable isotope-labeled internal standard like 4-PBA-d11 is a common strategy to ensure high accuracy and precision.
Table 1: Comparison of LC-MS/MS Methods for 4-PBA Quantification in Plasma and Urine
| Parameter | Method 1 (LC-MS/MS) | Method 2 (UPLC-MS/MS) |
| Internal Standard | Deuterated analogues | d11-PBA and d7-PAA |
| Lower Limit of Quantification (LLOQ) | 100 ng/mL (0.3-0.8 µmol/L)[2] | <0.04 µg/mL[3] |
| Linearity Range | Not explicitly stated | Not explicitly stated |
| Precision (RSD%) | <10% (Inter- and Intraday)[2] | <8.5% (Intra-precision), <4% (Inter-precision)[3] |
| Accuracy/Recovery | >90%[2] | 100% to 106%[3] |
| Run Time | 7 minutes[2] | 2 minutes[3] |
| Biological Matrix | Plasma and Urine[2] | Plasma and Urine[3] |
Table 2: Comparison of LC-HRMS Method for 4-PBA Quantification in Cell Culture Media
| Parameter | Method 3 (LC-HRMS) |
| Internal Standard | 4-(4-Nitrophenyl)-Butyric Acid[4][5][6] |
| Quantification Range | 0.38–24 µM[4][5][6] |
| Precision (RSD%) | <15% (Inter- and Intraday)[4][5][6] |
| Accuracy/Recovery | Not explicitly stated |
| Run Time | 10.5 minutes[4][5][6] |
| Biological Matrix | NeuroBasal-A and DMEM cell culture media[4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical assays. Below are representative protocols based on published methods.
Protocol 1: LC-MS/MS Quantification of 4-PBA in Plasma and Urine
This protocol is a composite based on common practices for bioanalytical method validation.
-
Sample Preparation:
-
Thaw plasma or urine samples at room temperature.
-
To a 100 µL aliquot of the sample, add the internal standard solution (4-PBA-d11).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Negative electrospray ionization (ESI-) is often preferred for 4-PBA.
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor specific precursor-to-product ion transitions for both 4-PBA and 4-PBA-d11.
-
Protocol 2: LC-HRMS Quantification of 4-PBA in Cell Culture Media
This protocol is based on a method for quantifying 4-PBA in cell culture media.[4][5][6]
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometric Detection:
Visualizing the Workflow and Biological Pathway
To further clarify the processes involved, the following diagrams illustrate a typical cross-validation workflow and the signaling pathway affected by 4-PBA.
Caption: Workflow for Cross-Validation of 4-PBA Assays.
4-PBA is known to act as a chemical chaperone that can alleviate endoplasmic reticulum (ER) stress.[7] ER stress is implicated in a variety of diseases, and 4-PBA's mechanism of action is a key area of research.[7][8]
Caption: 4-PBA's Role in Mitigating ER Stress.
References
- 1. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for 4-PBA Quantification: A Comparative Analysis of Deuterated d11 Internal Standard Methodology
For researchers, scientists, and drug development professionals seeking the highest accuracy and precision in the quantification of 4-phenylbutyric acid (4-PBA), the use of a deuterated internal standard, specifically 4-PBA-d11, represents the current benchmark. This guide provides a comprehensive comparison of this method with an alternative approach, supported by experimental data, to inform the selection of the most robust analytical strategy.
The inherent chemical and physical similarities between a deuterated internal standard and the analyte of interest ensure they behave almost identically during sample preparation, chromatography, and mass spectrometric detection. This co-elution and co-ionization effectively compensates for variations in extraction efficiency, matrix effects, and instrument response, leading to superior accuracy and precision in quantitative results.
Comparative Analysis of Quantification Methods
This guide compares two distinct liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of 4-PBA: one employing the deuterated 4-PBA-d11 internal standard and another utilizing a structural analog, 4-(4-Nitrophenyl)-Butyric Acid (NPBA), as the internal standard.
Performance Metrics: 4-PBA Quantification
The following table summarizes the key validation parameters for both methods, demonstrating the performance characteristics of each approach.
| Validation Parameter | Method with 4-PBA-d11 Internal Standard | Method with NPBA Internal Standard |
| Limit of Quantification (LOQ) | 0.8 µg/mL (in plasma) | 0.38 µM (in cell culture media) |
| Linearity (r²) | Not explicitly stated, but method validated | > 0.99 |
| Recovery | > 81% | Data not explicitly provided as % recovery |
| Intra-day Precision (%RSD) | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15% | < 15% |
| Intra-day Accuracy (%RE) | Within ±15% | -10.31% to 13.89% |
| Inter-day Accuracy (%RE) | Within ±15% | -10.31% to 13.89% |
Data for the 4-PBA-d11 method is sourced from a study by Marahatta et al. (2012) involving the analysis of 4-PBA in mouse plasma and tissues.[1] Data for the NPBA method is from a study by Villani et al. (2023) focused on quantifying 4-PBA in cell culture media.[2][3]
Experimental Protocols
Detailed methodologies for both analytical approaches are provided below to allow for a thorough understanding and potential replication of the experiments.
Method 1: 4-PBA Quantification using d11 Internal Standard
This method, adapted from Marahatta et al. (2012), is designed for the analysis of 4-PBA in biological matrices like plasma and tissue homogenates.[1]
1. Sample Preparation:
-
To 100 µL of plasma or tissue homogenate, add 10 µL of the internal standard working solution (4-PBA-d11).
-
Precipitate proteins by adding 200 µL of acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions:
-
LC System: Agilent 1200 series HPLC
-
Column: Phenomenex Synergi Fusion-RP (150 mm × 2.0 mm, 4 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
4-PBA: Precursor ion (m/z) -> Product ion (m/z)
-
4-PBA-d11: Precursor ion (m/z) -> Product ion (m/z)
-
Method 2: 4-PBA Quantification using NPBA Internal Standard
This method, detailed by Villani et al. (2023), is optimized for the quantification of 4-PBA in cell culture media.[2][3]
1. Sample Preparation:
-
To 100 µL of cell culture medium, add 100 µL of the internal standard solution (NPBA) and 200 µL of methanol.
-
Vortex the mixture for at least 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer 200 µL of the supernatant to a new microtube.
-
Evaporate the solvent in a centrifugal evaporator at 1500 rpm and 60 °C for 35 minutes.
-
Analyze 65 µL of the residual supernatant by LC-HRMS.
2. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Conditions:
-
LC System: Not explicitly specified, but a high-resolution system was used.
-
Column: Luna® 3 µm PFP(2) 100 Å (100 × 2.0 mm) column maintained at 40 °C.[2]
-
Mobile Phase: A step gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in methanol (Solvent B).[2]
-
40:60 (A:B) for 5.0 min
-
0:100 (A:B) in 0.1 min (from 5.0 to 5.1 min)
-
0:100 (A:B) from 5.1 to 8.0 min
-
40:60 (A:B) from 8.1 to 10.5 min
-
-
Flow Rate: 0.300 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Mass Spectrometer: High-Resolution Mass Spectrometer (specific model not mentioned).
-
Ionization Mode: Negative ionization mode.[2]
-
Selected Ion Monitoring (SIM) m/z:
-
4-PBA: 163.07645 m/z
-
NPBA (IS): 208.06153 m/z
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in each quantification method.
Caption: Workflow for 4-PBA quantification using a d11 internal standard.
Caption: Workflow for 4-PBA quantification using an NPBA internal standard.
Conclusion
While both methods demonstrate acceptable performance according to regulatory guidelines (FDA and EMA), the use of a deuterated internal standard like 4-PBA-d11 is fundamentally a more robust approach for ensuring the highest accuracy and precision in the quantification of 4-PBA. The near-identical physicochemical properties of the analyte and the deuterated standard minimize the potential for variability arising from sample matrix effects and instrument performance fluctuations. The choice of method will ultimately depend on the specific requirements of the study, including the biological matrix, the required level of sensitivity, and the availability of the deuterated standard. However, for pivotal studies where data integrity is paramount, the 4-PBA-d11 method is the recommended gold standard.
References
- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 4-Phenylbutyric Acid-d11 vs. C13-Labeled 4-PBA for Researchers and Drug Development Professionals
A comprehensive guide to selecting the optimal stable isotope-labeled internal standard for quantitative analysis of 4-Phenylbutyric Acid.
In the landscape of drug development and clinical research, the accurate quantification of therapeutic agents is paramount. 4-Phenylbutyric Acid (4-PBA), a histone deacetylase (HDAC) inhibitor and chemical chaperone, is under investigation for a multitude of diseases, making its precise measurement in biological matrices a critical endeavor. The gold standard for such quantification is liquid chromatography-mass spectrometry (LC-MS) coupled with stable isotope dilution, a technique reliant on the use of a stable isotope-labeled internal standard (SIL-IS). This guide provides an in-depth comparison of two commonly used SIL-IS for 4-PBA: 4-Phenylbutyric Acid-d11 (4-PBA-d11) and Carbon-13 labeled 4-PBA (C13-labeled 4-PBA).
Executive Summary
For researchers and drug development professionals requiring the highest level of accuracy and precision in 4-PBA quantification, C13-labeled 4-PBA is the superior choice over 4-PBA-d11 . This recommendation is primarily based on the inherent physicochemical properties of the isotopes. Carbon-13, being a heavier isotope of carbon, imparts a mass shift without significantly altering the molecule's chemical properties. In contrast, deuterium, a heavier isotope of hydrogen, can lead to a phenomenon known as the "isotope effect," which may compromise analytical accuracy.
While 4-PBA-d11 is a viable and often more readily available option, its use necessitates careful chromatographic validation to account for potential retention time shifts relative to the unlabeled analyte. This guide will delve into the theoretical underpinnings of these differences, present available data, and provide detailed experimental protocols to aid in the informed selection and application of the appropriate SIL-IS for your research needs.
Isotopic Labeling: A Tale of Two Isotopes
The fundamental difference between 4-PBA-d11 and C13-labeled 4-PBA lies in the isotope used for labeling and its impact on the molecule's behavior during chromatographic separation.
-
This compound (4-PBA-d11): In this molecule, eleven hydrogen atoms are replaced by deuterium atoms. Deuterium is a stable isotope of hydrogen with an additional neutron.
-
C13-Labeled 4-PBA: In this variant, one or more carbon atoms are replaced with the stable isotope Carbon-13, which contains an extra neutron compared to the common Carbon-12.
The key distinction arises from the chromatographic isotope effect . The substitution of hydrogen with the heavier deuterium can alter the physicochemical properties of the molecule, including its polarity and van der Waals interactions.[1][2] This can lead to a slight difference in retention time between the deuterated internal standard and the native analyte during reverse-phase liquid chromatography.[3][4] This chromatographic separation, even if minimal, can expose the analyte and the internal standard to different matrix effects during elution, potentially leading to inaccurate quantification.[5]
Conversely, the substitution of Carbon-12 with Carbon-13 results in a negligible change in the molecule's chemical and physical properties.[4] Consequently, C13-labeled internal standards typically co-elute perfectly with their unlabeled counterparts, ensuring that both experience the same ionization suppression or enhancement from the biological matrix.[3][4] This co-elution is the cornerstone of accurate and precise quantification using stable isotope dilution LC-MS.
Performance Comparison: Quantitative Data Insights
| Feature | This compound | C13-Labeled 4-PBA | Rationale & References |
| Co-elution with Analyte | Potential for chromatographic shift (typically elutes slightly earlier in reverse-phase LC). | Excellent co-elution. | Deuterium substitution can alter polarity and intermolecular interactions, leading to retention time differences. C13 substitution has a negligible effect on chromatography.[3][4][5] |
| Accuracy of Quantification | May be compromised by differential matrix effects due to chromatographic separation. | High accuracy due to co-elution and identical ionization behavior. | Co-elution ensures that the analyte and internal standard are subjected to the same matrix effects, leading to reliable quantification.[3][4][5][6] |
| Isotopic Stability | Generally stable, but H/D exchange can occur under certain conditions. | Highly stable C-C bonds. | The carbon-carbon bonds are less susceptible to exchange than carbon-hydrogen bonds. |
| Commercial Availability | More commonly available from various suppliers. | Less common and often requires custom synthesis. | Deuterated compounds are often synthetically more accessible. |
| Cost | Generally lower cost. | Typically higher cost due to more complex synthesis. | The starting materials and synthetic routes for C13-labeling are often more expensive. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the use of stable isotope-labeled 4-PBA.
Experimental Protocol 1: Quantification of 4-PBA in Human Plasma using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol provides a general framework for the quantitative analysis of 4-PBA in a biological matrix. The choice of internal standard (4-PBA-d11 or C13-labeled 4-PBA) will be implemented in the preparation of stock and working solutions.
1. Materials and Reagents:
-
4-Phenylbutyric Acid (analyte)
-
This compound or C13-Labeled 4-PBA (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein Precipitation Solvent: Acetonitrile with 0.1% Formic Acid
2. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-PBA in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-PBA-d11 or C13-labeled 4-PBA in 1 mL of methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 methanol:water to create calibration standards ranging from 10 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.
3. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Internal Standard Working Solution (100 ng/mL).
-
Vortex for 10 seconds.
-
Add 200 µL of the cold protein precipitation solvent (Acetonitrile with 0.1% Formic Acid).
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
MRM Transitions:
-
4-PBA: Q1 163.1 -> Q3 119.1
-
4-PBA-d11: Q1 174.1 -> Q3 128.1
-
C13-labeled 4-PBA (e.g., [1-13C]-4-PBA): Q1 164.1 -> Q3 120.1
-
-
Data Analysis: Use appropriate software (e.g., Sciex Analyst) to integrate peak areas and calculate the analyte to internal standard peak area ratio. Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
Experimental Protocol 2: Metabolic Tracing of 4-PBA in a Cell Culture Model
This protocol outlines a general approach for tracing the metabolic fate of 4-PBA using a C13-labeled version of the molecule.
1. Materials and Reagents:
-
C13-Labeled 4-PBA (e.g., uniformly labeled or at a specific position)
-
Cell line of interest (e.g., HepG2)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Extraction Solvent: 80:20 Methanol:Water, pre-chilled to -80°C
-
LC-HRMS system (e.g., Thermo Fisher Q Exactive)
2. Experimental Procedure:
-
Culture cells to the desired confluency.
-
Replace the standard culture medium with a medium containing a known concentration of C13-labeled 4-PBA.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24 hours).
-
At each time point, aspirate the medium and wash the cells twice with cold PBS.
-
Quench metabolism by adding the pre-chilled extraction solvent to the cell culture plate.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (containing metabolites) to a clean tube for LC-HRMS analysis.
3. LC-HRMS Analysis:
-
Use a high-resolution mass spectrometer to analyze the cell extracts.
-
Perform full scan analysis to detect all C13-labeled metabolites derived from 4-PBA.
-
Use software such as Xcalibur or Compound Discoverer to identify and quantify the isotopologues of 4-PBA and its metabolites based on their accurate mass and isotopic pattern.
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of 4-PBA as a chemical chaperone alleviating ER stress.
Caption: Experimental workflow for the quantification of 4-PBA using LC-MS/MS.
Conclusion
The choice between 4-PBA-d11 and C13-labeled 4-PBA as an internal standard has significant implications for the accuracy and reliability of 4-PBA quantification. While 4-PBA-d11 is a widely used and acceptable internal standard, its deuterated nature introduces the risk of a chromatographic isotope effect, which can lead to analytical inaccuracies. For research and clinical applications demanding the highest level of precision, C13-labeled 4-PBA is the unequivocally superior choice. Its identical chromatographic behavior to the native analyte ensures robust and reliable data, free from the confounding influence of isotopic separation. As the therapeutic applications of 4-PBA continue to expand, the adoption of best practices in its quantification, including the use of optimal internal standards, will be crucial for advancing our understanding of its pharmacology and clinical utility.
References
- 1. Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ukisotope.com [ukisotope.com]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
The Effect of Deuteration on 4-Phenylbutyric Acid's (4-PBA) Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Deuteration and 4-Phenylbutyric Acid
Deuteration, the substitution of protium (¹H) with deuterium (²H or D), can significantly alter a drug's metabolic fate. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a phenomenon known as the kinetic isotope effect. This can result in a slower rate of metabolism, potentially leading to a longer drug half-life, increased exposure, and a more favorable dosing regimen.[5][6]
4-PBA exerts its therapeutic effects through several mechanisms:
-
Chemical Chaperone: It aids in the proper folding of proteins and reduces the accumulation of misfolded proteins in the endoplasmic reticulum, thereby alleviating ER stress.[2][7]
-
Histone Deacetylase (HDAC) Inhibition: 4-PBA inhibits HDACs, leading to hyperacetylation of histones and modulation of gene expression.[8][9][10]
-
Ammonia Scavenging: It provides an alternative pathway for nitrogen waste excretion, which is the basis for its use in urea cycle disorders.[3][11]
This guide will focus on the comparative biological activity of 4-PBA and its deuterated counterpart, D4PB, with a particular emphasis on its effects on cancer cell proliferation and the cell cycle.
Comparative Biological Activity: In Vitro Data
A key study investigated the effects of 4-PBA and D4PB on the HT-29 human colon cancer cell line. The results demonstrated a significant increase in the potency of the deuterated compound.[12]
Table 1: Comparison of the Effects of 4-PBA and D4PB on HT-29 Colon Cancer Cells[12]
| Parameter | 4-PBA | D4PB | Fold-Change (D4PB vs. 4-PBA) |
| Apoptosis Induction | |||
| % Apoptotic Cells (24h) | ~15% | ~30% | ~2.0x |
| % Apoptotic Cells (48h) | ~25% | ~45% | ~1.8x |
| Cell Proliferation Inhibition | |||
| IC50 (72h) | ~5 mM | ~2.5 mM | ~0.5x (more potent) |
| Cell Cycle Arrest | |||
| Predominant Block | G2/M | S-phase transit slowing | Different mechanism |
Data are approximated from the graphical representations in the cited study.
The study concluded that the enhanced potency of D4PB in inducing apoptosis and inhibiting cell proliferation was not attributable to a greater inhibitory effect on histone deacetylase activity, suggesting that the difference in biological activity may stem from its distinct effect on the cell cycle.[12]
Signaling Pathways and Mechanisms of Action
Endoplasmic Reticulum (ER) Stress Signaling Pathway
4-PBA is a well-established inhibitor of ER stress.[7][13][14] The accumulation of unfolded or misfolded proteins in the ER triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring homeostasis. The three main branches of the UPR are initiated by the sensors IRE1α, PERK, and ATF6. 4-PBA is thought to act as a chemical chaperone, facilitating protein folding and reducing the load of misfolded proteins, thereby attenuating the UPR.[7]
Caption: The Unfolded Protein Response (UPR) signaling pathway.
While direct comparative data is lacking, the enhanced potency of D4PB in cancer cells suggests it may be a more effective modulator of ER stress. A slower metabolism could lead to sustained intracellular concentrations, thereby providing a more prolonged chaperone effect.
Experimental Protocols
In Vitro Cell Culture and Treatment (Adapted from[12])
-
Cell Line: HT-29 human colon adenocarcinoma cells.
-
Culture Conditions: Cells are maintained in McCoy's 5A medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Treatment: Cells are seeded at a specified density and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of 4-PBA or D4PB. Control cells receive the vehicle alone.
Apoptosis Assay (Adapted from[12])
-
Method: Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
After treatment for the desired time (e.g., 24 or 48 hours), both adherent and floating cells are collected.
-
Cells are washed with cold phosphate-buffered saline (PBS).
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The mixture is incubated in the dark at room temperature for 15 minutes.
-
Samples are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic.
-
Cell Proliferation Assay (Adapted from[12])
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Procedure:
-
Cells are seeded in 96-well plates and treated with various concentrations of 4-PBA or D4PB for a specified duration (e.g., 72 hours).
-
MTT solution is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value (the concentration that inhibits 50% of cell growth) is calculated.
-
Cell Cycle Analysis (Adapted from[12])
-
Method: Propidium Iodide (PI) staining of DNA followed by flow cytometry.
-
Procedure:
-
Cells are harvested after treatment.
-
Cells are washed with PBS and fixed in cold 70% ethanol.
-
Fixed cells are washed and treated with RNase A to remove RNA.
-
Cells are stained with PI solution.
-
The DNA content is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Discussion and Future Directions
The available evidence, though limited to a single in vitro study, strongly suggests that deuteration enhances the biological activity of 4-PBA. The increased potency of D4PB in inducing apoptosis and inhibiting cancer cell proliferation, coupled with its distinct effect on the cell cycle, highlights the potential of this modification strategy.[12]
However, several critical questions remain unanswered:
-
Pharmacokinetics: In vivo studies are urgently needed to compare the pharmacokinetic profiles of deuterated and non-deuterated 4-PBA. Data on half-life, clearance, and bioavailability are essential to understand if the enhanced in vitro potency translates to improved in vivo efficacy and a more favorable dosing schedule.
-
Mechanism of Action: Further investigation is required to elucidate the precise mechanism by which D4PB exerts its enhanced effects. While the initial study ruled out a major role for increased HDAC inhibition, a more detailed analysis of its impact on ER stress pathways and other potential targets is warranted.[12]
-
Therapeutic Applications: The potential benefits of deuterated 4-PBA should be explored in other disease models where 4-PBA has shown promise, such as neurodegenerative diseases and other conditions characterized by protein misfolding and ER stress.
Conclusion
Deuteration of 4-phenylbutyric acid represents a promising strategy to enhance its therapeutic potential. The available in vitro data demonstrates that 2,2,3,3-tetradeuterated 4-PBA is significantly more potent than its non-deuterated counterpart in a cancer cell model.[12] This enhanced activity, which appears to be independent of increased HDAC inhibition, underscores the potential for developing a more effective therapeutic agent. Further in vivo pharmacokinetic and pharmacodynamic studies are crucial to fully realize the clinical potential of deuterated 4-PBA.
Caption: Logical flow of the effects of deuteration on 4-PBA.
References
- 1. researchgate.net [researchgate.net]
- 2. The therapeutic effects of 4-phenylbutyric acid in maintaining proteostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monitoring the treatment of urea cycle disorders using phenylbutyrate metabolite analyses: Still many lessons to learn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of Endoplasmic Reticulum Stress by 4-PBA Protects Against Hyperoxia-Induced Acute Lung Injury via Up-Regulating Claudin-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 9. selleckchem.com [selleckchem.com]
- 10. Phenylbutyrate, a histone deacetylase inhibitor, protects against Adriamycin-induced cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-PBA inhibits endoplasmic reticulum stress to improve autophagic flux in the treatment of protamine/lipopolysaccharide-induced interstitial cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suppression of endoplasmic reticulum stress by 4-PBA enhanced atherosclerotic plaque stability via up-regulating CLOCK expression - PubMed [pubmed.ncbi.nlm.nih.gov]
The Isotope Effect of 4-Phenylbutyric Acid-d11 in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-Phenylbutyric Acid-d11 (4-PBA-d11) and its non-deuterated counterpart, 4-Phenylbutyric Acid (4-PBA), in the context of their biological activity. By leveraging the kinetic isotope effect, deuterated compounds like 4-PBA-d11 are designed to offer an improved pharmacokinetic and pharmacodynamic profile, potentially leading to enhanced therapeutic efficacy and safety. This guide synthesizes available data and provides detailed experimental protocols to facilitate further research and development.
Executive Summary
4-Phenylbutyric Acid is a multifunctional molecule investigated for its therapeutic potential in a range of diseases due to its activity as a histone deacetylase (HDAC) inhibitor and an endoplasmic reticulum (ER) stress modulator.[1][2][3] The strategic replacement of hydrogen atoms with deuterium in 4-PBA to create 4-PBA-d11 is hypothesized to alter its metabolic fate, primarily by slowing down its rate of metabolism. This can lead to a longer half-life, increased systemic exposure, and potentially enhanced or prolonged biological effects. While direct comparative studies on 4-PBA-d11 are limited, research on other deuterated analogs of 4-PBA supports the potential for improved therapeutic properties.[4]
Comparative Analysis: 4-PBA vs. 4-PBA-d11
The primary difference between 4-PBA and 4-PBA-d11 lies in the substitution of eleven hydrogen atoms with deuterium. This seemingly minor structural change can have a significant impact on the molecule's behavior in a biological system due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more difficult to break. Since C-H bond cleavage is often the rate-limiting step in drug metabolism, deuteration can slow down this process.[5][6]
Pharmacokinetic Properties
The metabolism of 4-PBA primarily occurs in the liver and kidneys, where it is converted to phenylacetate via beta-oxidation.[7][8] This is a critical step where the kinetic isotope effect of 4-PBA-d11 is expected to manifest.
| Parameter | 4-Phenylbutyric Acid (4-PBA) | This compound (4-PBA-d11) (Projected) | Rationale for Projected Difference |
| Metabolism Rate | Rapidly metabolized to phenylacetate.[7][8] | Slower rate of metabolism. | The C-D bonds in the butyrate side chain are stronger than C-H bonds, slowing down the enzymatic beta-oxidation process (Kinetic Isotope Effect). |
| Half-life (t½) | Short | Longer | A slower metabolism rate leads to a longer persistence of the drug in the systemic circulation. |
| Systemic Exposure (AUC) | Lower | Higher | Reduced clearance and a longer half-life result in a greater overall exposure to the drug. |
| Active Metabolite Formation | Rapid formation of phenylacetate. | Slower and potentially reduced formation of phenylacetate. | The rate of formation of the primary active metabolite is directly linked to the rate of metabolism of the parent drug. |
Pharmacodynamic Properties
A study on a tetradeuterated analog of 4-PBA (D4PB) in a colon cancer model provides insights into the potential pharmacodynamic advantages of deuteration.
| Biological Effect | 4-Phenylbutyric Acid (4-PBA) | Tetradeuterated 4-PBA (D4PB) | Key Findings from Comparative Study[4] |
| Induction of Apoptosis | Induces apoptosis. | Significantly increased induction of apoptosis. | Deuteration led to a more potent pro-apoptotic effect in HT-29 colon cancer cells. |
| Inhibition of Cell Proliferation | Inhibits cell proliferation. | Significantly increased inhibition of cell proliferation. | The deuterated analog was more effective at halting the growth of cancer cells. |
| Effect on Cell Cycle | Induces a G2/M cell cycle block. | Causes a slowing of S phase transit. | The difference in potency was attributed to a distinct effect on the cell cycle, rather than a direct impact on HDAC inhibition or apoptotic proteins. |
Based on these findings, it is plausible that 4-PBA-d11 will exhibit similar enhancements in its biological activities due to its altered pharmacokinetic profile.
Mechanism of Action and the Isotope Effect
4-PBA exerts its therapeutic effects through multiple mechanisms. The isotope effect in 4-PBA-d11 is not expected to change these fundamental mechanisms but rather to potentiate them by increasing the duration of action.
-
HDAC Inhibition: 4-PBA inhibits histone deacetylases, leading to changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells.
-
ER Stress Reduction: As a chemical chaperone, 4-PBA helps to alleviate endoplasmic reticulum stress by preventing the aggregation of misfolded proteins.[5][8][9][10][11][12]
-
Ammonia Scavenging: 4-PBA provides an alternative pathway for nitrogen waste excretion, which is the basis for its use in urea cycle disorders.[7]
-
Translation Inhibition: Some evidence suggests that 4-PBA may also act as a weak inhibitor of mRNA translation.[9]
The enhanced systemic exposure of 4-PBA-d11 could lead to a more sustained and pronounced effect on these pathways.
Signaling Pathway of 4-PBA in Alleviating ER Stress
Caption: Mechanism of 4-PBA in reducing ER stress.
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to compare the biological effects of 4-PBA and 4-PBA-d11.
In Vitro Cell Proliferation and Cytotoxicity Assay
Objective: To determine and compare the effects of 4-PBA and 4-PBA-d11 on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Culture: Culture human colon cancer cells (e.g., HT-29 or Caco-2) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.
-
Treatment: Prepare stock solutions of 4-PBA and 4-PBA-d11 in sterile water or DMSO. Treat the cells with a range of concentrations of each compound (e.g., 0.1, 1, 5, 10, 20, 50 mM) for 24, 48, and 72 hours. Include a vehicle-only control.
-
Cell Viability Assessment (MTT Assay):
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 (half-maximal inhibitory concentration) for each compound at each time point.
Apoptosis Assay by Flow Cytometry
Objective: To quantify and compare the induction of apoptosis by 4-PBA and 4-PBA-d11.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of 4-PBA and 4-PBA-d11 (determined from the proliferation assay) for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each sample. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Experimental Workflow for In Vitro Comparison
Caption: Workflow for comparing 4-PBA and 4-PBA-d11 in vitro.
Western Blot Analysis for ER Stress Markers
Objective: To investigate the comparative effects of 4-PBA and 4-PBA-d11 on the expression of key ER stress proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP, and ATF4) and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Future Directions
The development of 4-PBA-d11 represents a promising strategy to enhance the therapeutic potential of 4-PBA. Future research should focus on:
-
Direct In Vivo Comparative Studies: Conducting head-to-head preclinical studies in animal models of relevant diseases to compare the pharmacokinetics, efficacy, and safety of 4-PBA and 4-PBA-d11.
-
Metabolite Profiling: Performing detailed metabolic studies to identify and quantify the metabolites of 4-PBA-d11 and compare them to those of 4-PBA.
-
Mechanism of Action Elucidation: Further investigating the downstream effects of sustained target engagement by 4-PBA-d11 on the various signaling pathways it modulates.
Logical Relationship of Deuteration to Improved Therapeutic Outcome
Caption: The rationale behind the development of 4-PBA-d11.
By understanding the isotope effect of 4-PBA-d11, researchers and drug developers can better design and interpret studies aimed at harnessing the full therapeutic potential of this promising compound.
References
- 1. Whole-body pharmacokinetics of HDAC inhibitor drugs, butyric acid, valproic acid and 4-phenylbutyric acid measured with carbon-11 labeled analogs by PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenylbutyric Acid Reduces Endoplasmic Reticulum Stress in Chondrocytes That Is Caused by Loss of the Protein Disulfide Isomerase ERp57 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exposure to a deuterated analogue of phenylbutyrate retards S-phase progression in HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 6. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. mdpi.com [mdpi.com]
- 9. 4‐phenylbutyric acid—Identity crisis; can it act as a translation inhibitor? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. providence.elsevierpure.com [providence.elsevierpure.com]
Safety Operating Guide
Personal protective equipment for handling 4-Phenylbutyric Acid-d11
Essential Safety and Handling Guide for 4-Phenylbutyric Acid-d11
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets for the compound and its non-deuterated analog, 4-Phenylbutyric Acid.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or chemical safety goggles.[1][2] | Protects against dust particles and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] | Prevents skin contact and irritation.[1] |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher, particularly when handling powder.[1][2] | Minimizes inhalation of fine particles, which can cause respiratory irritation.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved shirt, and long pants.[2][3] | Provides a barrier against accidental skin contact. |
Experimental Protocols: Handling and Disposal
Adherence to standardized procedures is paramount for safety and experimental integrity.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation :
-
Ensure a well-ventilated work area, such as a chemical fume hood, especially when working with the solid form to control dust.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required PPE as detailed in the table above.
-
-
Handling the Compound :
-
Storage :
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection :
-
Collect waste material in a designated, labeled, and sealed container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Disposal Route :
-
Container Disposal :
-
Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected as chemical waste.
-
Once cleaned, containers can be disposed of as regular laboratory waste, following institutional guidelines.
-
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
